Chemical Structure Analysis and Synthetic Methodology of 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
Executive Summary As a bifunctional synthon, 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride occupies a critical space in modern drug discovery and bioconjugation[1]. Featuring a tautomerizing pyrazole pharmacophore li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a bifunctional synthon, 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride occupies a critical space in modern drug discovery and bioconjugation[1]. Featuring a tautomerizing pyrazole pharmacophore linked via a flexible three-carbon aliphatic chain to a primary amine, it serves as an ideal precursor for kinase inhibitors, histamine receptor modulators, and affinity chromatography matrices[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic synthesis, analytical validation, and downstream applications.
Structural & Physicochemical Profiling
The molecular architecture of this compound offers orthogonal reactivity. The pyrazole ring is an aromatic heterocycle exhibiting rapid tautomerism, providing both hydrogen bond donor and acceptor capabilities. The flexible propylamine chain terminates in a highly nucleophilic primary amine. Formulating this compound as a dihydrochloride salt (protonating both the primary amine and one pyrazole nitrogen) is a deliberate choice to ensure long-term bench stability, mitigating the oxidative degradation and hygroscopic issues typically associated with free aliphatic amines[3].
Upstream construction of the 3-(1H-pyrazol-4-yl)propan-1-amine framework typically relies on masking the primary amine to prevent undesired N-alkylation or polymerization. The Gabriel synthesis approach, utilizing a phthalimide protecting group, ensures orthogonal protection while the pyrazole core is established. The critical final phase is the deprotection of this intermediate to yield the pure dihydrochloride salt[2].
Fig 1: Step-by-step Gabriel synthesis deprotection workflow for the target dihydrochloride salt.
Step-by-Step Deprotection Protocol
Reagent Preparation : Suspend 8.0 g (0.03 mol) of the phthalimide-protected intermediate in 100 mL of 6N Hydrochloric Acid (HCl).
Causality: 6N HCl provides the optimal hydronium ion concentration to drive the hydrolysis of the robust phthalimide imide bonds without degrading the pyrazole ring. We avoid the traditional Ing-Manske (hydrazine) deprotection because the acidic workup directly yields the highly stable dihydrochloride salt, preventing free-base volatility issues.
Thermal Cleavage : Reflux the suspension overnight (approx. 12-16 hours) under continuous stirring.
Causality: The hydrolysis of phthalimide is kinetically slow; sustained thermal energy ensures complete conversion to phthalic acid and the target alkylamine.
Thermal Shift & Precipitation : Cool the reaction vessel to exactly 4°C.
Causality: Phthalic acid has negligible solubility in cold aqueous acid, whereas the aliphatic amine dihydrochloride remains highly soluble. This thermal shift acts as a self-validating separation mechanism—the appearance of a heavy white precipitate confirms successful hydrolysis.
Filtration : Remove the precipitated phthalic acid via vacuum filtration. Wash the filter cake with a minimal volume of cold 6N HCl.
Concentration : Evaporate the clear filtrate to absolute dryness under reduced pressure to remove excess HCl and water.
Recrystallization : Resuspend the crude solid in a boiling mixture of ethanol and ethyl ether, then cool to induce crystallization.
Causality: Ethanol dissolves the amine salt, while the non-polar ethyl ether acts as an anti-solvent, forcing the pure 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride to crystallize.
Validation : Assess the melting point of the isolated white solid. A sharp melting point of 189°C–190°C validates the purity and success of the protocol[2].
Spectroscopic & Analytical Characterization
To ensure the protocol's self-validating nature, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed to confirm structural integrity and the absence of protecting group artifacts.
Pyrazole H-3, H-5 : Rapid tautomerization averages the electronic environment, resulting in a distinct singlet.
2.95
Triplet
2H
-CH₂-NH₃⁺ (C1) : Deshielded by the adjacent protonated primary amine.
2.65
Triplet
2H
Pyrazole-CH₂- (C3) : Deshielded by the aromatic pyrazole ring.
1.90
Multiplet
2H
-CH₂-CH₂-CH₂- (C2) : Central aliphatic protons split by adjacent C1 and C3 methylene groups.
Analytical Check: The complete absence of aromatic multiplets at 7.7–7.9 ppm is the definitive self-validating marker that the phthalic acid byproduct has been successfully removed and deprotection is 100% complete.
Pharmacophoric Utility & Downstream Applications
Beyond small-molecule drug discovery, the primary amine terminus acts as an excellent nucleophile for bioconjugation. Historically, this compound has been utilized to create affinity chromatography resins by coupling the terminal amino group to activated dextran matrices (e.g., CNBr-activated Sepharose)[2].
Fig 2: Downstream application of the pyrazole amine as a 6-Angstrom linker in affinity resins.
Application Insight : The propyl chain provides exactly a 6 Ångstrom coupling arm. While amide coupling to the matrix is highly efficient, application scientists must note that a 6 Å linker may exhibit steric hindrance when attempting to capture deep-pocket binary complexes (such as alcohol dehydrogenase and NAD)[2]. If target binding capacity is poor, researchers should use this causality to justify extending the linker length via PEGylation prior to matrix immobilization.
References
Title : Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride (US Patent 04111751)
Source : PrepChem
URL :[Link]
Physicochemical Profiling and Application Guide: 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug discovery, the strategic selection of bifunctiona...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for optimizing both the pharmacodynamic (target binding) and pharmacokinetic (ADME) profiles of lead compounds. 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (CAS: 60951-23-7) is a highly versatile, hydrophilic linker and pharmacophore. It combines the privileged, hydrogen-bond-rich pyrazole scaffold with a flexible propyl chain terminating in a primary amine.
As a Senior Application Scientist, I frequently observe that while this compound is a powerful tool for hit-to-lead optimization, its di-salt nature and extreme polarity often introduce analytical and synthetic challenges. This guide provides a comprehensive breakdown of its physicochemical properties, structural rationale in drug design, and field-proven, self-validating protocols for its handling and characterization.
Structural and Physicochemical Properties
Understanding the intrinsic properties of this molecule is the first step toward successfully integrating it into complex synthetic workflows. The compound exists commercially as a dihydrochloride salt, meaning both the primary aliphatic amine and the pyrazole ring are protonated in the solid state.
Quantitative Data Summary
Table 1: Physicochemical parameters of 3-(1H-pyrazol-4-yl)propan-1-amine.
Property
Value
Clinical/Synthetic Implication
Source
Chemical Name
3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Nomenclature standard
CAS Number
60951-23-7 (Salt) / 21056-78-0 (Free Base)
Inventory tracking
Molecular Formula
C₆H₁₁N₃ · 2HCl (C₆H₁₃Cl₂N₃)
Stoichiometry calculations
Molecular Weight
198.09 g/mol (Salt) / 125.17 g/mol (Free Base)
Critical: Use 198.09 for reaction equivalents
Predicted pKa (Amine)
~ 10.5
Protonated at physiological pH (7.4)
Predicted pKa (Pyrazole)
~ 2.5 (conjugate acid), ~ 14.2 (weak acid)
Amphoteric nature; H-bond donor/acceptor
Predicted LogP
0.301 (Free Base)
Highly hydrophilic; improves aqueous solubility
Physical State
Solid (Salt) / Oil (Free Base)
Salt form is preferred for shelf stability
pH-Dependent Ionization States
The multiple ionizable centers in this molecule dictate its behavior in biological systems and purification columns. The primary aliphatic amine acts as a strong base, while the pyrazole ring is amphoteric.
Fig 1. pH-dependent ionization states of 3-(1H-pyrazol-4-yl)propan-1-amine.
Rationale for Use in Drug Design
The integration of basic nitrogen (BaN) atoms is a cornerstone of modern medicinal chemistry, with over 51% of small oral drugs containing at least one BaN, often as an aliphatic amine .
The Pyrazole Pharmacophore: Pyrazole is a "privileged scaffold" . Its planar, aromatic structure allows for
π−π
stacking with aromatic residues in target binding pockets (e.g., kinase hinge regions). Furthermore, the adjacent nitrogen atoms act as a bidentate hydrogen-bonding motif, capable of both donating and accepting protons.
The Propyl Spacer: A 3-carbon aliphatic chain provides optimal conformational flexibility. It is long enough to bridge distinct sub-pockets within an enzyme without introducing excessive entropic penalties upon binding.
ADME Tuning: The low LogP (0.301) and high pKa of the primary amine ensure that incorporating this building block will dramatically increase the aqueous solubility of lipophilic core structures, aiding in oral bioavailability and formulation.
Analytical Characterization Workflow
Because this compound is a highly polar, low-molecular-weight di-salt, standard C18 reverse-phase chromatography will fail. The compound will not partition into the stationary phase and will elute in the void volume, making purity assessment impossible.
Causality & Experience: To resolve this, we must use Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 column heavily buffered with an ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid - HFBA).
Objective: Confirm identity (m/z) and purity (%) of the commercial batch.
Step 1: Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water. Do not use 100% water, as HILIC columns require high organic content to initiate retention.
Step 2: Column Selection: Equip the LC system with a HILIC column (e.g., Waters XBridge Amide, 2.1 x 50 mm, 2.5 µm).
Step 3: Mobile Phase Setup:
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step 4: Gradient Execution: Run a gradient from 95% B to 50% B over 5 minutes. (In HILIC, water is the strong solvent; decreasing organic content elutes the polar compound).
Step 5: Mass Spectrometry (ESI+): Monitor for the free base mass
[M+H]+=126.10
.
Self-Validation Checkpoint: Inject a blank (50:50 ACN:H₂O) immediately before the sample. If a peak at m/z 126.10 appears in the blank, the system suffers from carryover, and the column must be flushed. The protocol is only valid if the blank is clean and the sample shows a sharp, retained peak (Retention Time > 1.0 min).
Synthetic Utility and Handling Protocols
The most common application of this building block is the formation of amide bonds with carboxylic acid-containing cores. A frequent point of failure in junior laboratories is neglecting the stoichiometry of the dihydrochloride salt.
Causality & Experience: The primary amine is protonated (
NH3+
) and completely non-nucleophilic. To drive the reaction, you must add enough tertiary base to neutralize the two equivalents of HCl before the amine can attack the activated ester.
Protocol 2: Optimized Amide Coupling Workflow
Fig 2. Optimized amide coupling workflow for dihydrochloride salt building blocks.
Step 1: In an oven-dried vial, add the target Carboxylic Acid (1.0 eq) and 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (1.1 eq). Note: Calculate the mass of the amine using MW = 198.09 g/mol .
Step 2: Dissolve the mixture in anhydrous DMF (0.2 M concentration).
Step 3 (Critical Base Addition): Add N,N-Diisopropylethylamine (DIPEA) (3.5 to 4.0 eq).
Mechanism: 2.2 eq of DIPEA instantly neutralizes the 2.2 eq of HCl from the salt. The remaining 1.3-1.8 eq acts as the catalytic base for the coupling cycle.
Step 4: Add HATU (1.2 eq) in one portion. Stir at room temperature for 2-4 hours.
Step 5 (Self-Validation Checkpoint): Quench a 5 µL aliquot in 100 µL of Methanol and inject into the LC-MS. The reaction is validated as complete only when the Carboxylic Acid peak is entirely consumed and the desired product mass
[M+H]+
is the base peak. If unreacted acid remains, verify the pH of the reaction mixture; if it is acidic, insufficient DIPEA was added.
References
"Pyrazole Scaffolds: A Promising Frontier in Drug Discovery", ResearchGate. Available at: [Link]
"Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry", Taylor & Francis. Available at:[Link]
Foundational
The Strategic Role of 3-(1H-Pyrazol-4-yl)propan-1-amine Dihydrochloride in Modern Medicinal Chemistry
Executive Summary In the landscape of rational drug design, bifunctional building blocks are the cornerstone of fragment-based discovery and lead optimization. 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (CAS: 6095...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, bifunctional building blocks are the cornerstone of fragment-based discovery and lead optimization. 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (CAS: 60951-23-7) is a highly versatile synthon that bridges the gap between target-specific pharmacophores and synthetic tractability. By combining a heteroaromatic pyrazole ring with a flexible, three-carbon primary amine linker, this compound serves as a critical vector for kinase hinge-binding, metalloenzyme coordination, and the development of targeted protein degraders (PROTACs).
This technical guide explores the physicochemical rationale behind its use, its applications across various therapeutic targets, and field-proven protocols for its integration into complex molecular scaffolds.
Structural and Physicochemical Profiling
The utility of 3-(1H-pyrazol-4-yl)propan-1-amine stems from its dual-functional nature.
The Pyrazole Pharmacophore: Pyrazole is a privileged scaffold in medicinal chemistry. Unlike imidazole (pKa ~6.8), the pyrazole ring has a much lower basicity (pKa ~2.5 for the conjugate acid) [3]. This lower basicity reduces the risk of off-target hERG channel blockade and minimizes unwanted coordination with cytochrome P450 (CYP) enzymes, thereby improving the metabolic stability and safety profile of the resulting drug candidate. Furthermore, the adjacent nitrogen atoms act as a potent hydrogen-bond donor/acceptor pair, capable of tautomerization to optimize binding geometries.
The Propylamine Linker: The three-carbon (
C3
) alkyl chain provides an optimal entropic balance. It is long enough to project out of tight binding pockets (such as the ATP-binding site of kinases) into solvent-exposed regions, yet short enough to avoid excessive lipophilicity or conformational penalty.
The Dihydrochloride Salt Form: The free base of primary alkylamines is prone to atmospheric oxidation and
CO2
absorption (forming carbamates). The dihydrochloride salt ensures long-term bench stability, high aqueous solubility, and precise stoichiometric control during synthesis [1].
Quantitative Data Summary
Property
Value / Characteristic
Medicinal Chemistry Implication
Molecular Formula
C6H11N3⋅2HCl
Low molecular weight fragment, ideal for lead generation.
Molecular Weight
198.09 g/mol (Salt) / 125.17 g/mol (Free base)
Highly ligand-efficient (LE) starting material [1].
Topological Polar Surface Area (TPSA)
54.7 Ų
Excellent membrane permeability profile for the free base [1].
Hydrogen Bond Donors (HBD)
2 (Free base)
Facilitates strong interactions with target protein backbones.
Hydrogen Bond Acceptors (HBA)
2 (Free base)
Enhances aqueous solubility and target affinity [1].
Core Applications in Drug Discovery
Kinase Inhibitor Development
Pyrazoles are ubiquitous in the design of ATP-competitive kinase inhibitors (e.g., p38 MAP kinase, Polo-like kinase-1) [3, 8]. The pyrazole ring typically anchors the molecule by forming bidentate hydrogen bonds with the backbone amides of the kinase "hinge region."
When 3-(1H-pyrazol-4-yl)propan-1-amine is utilized, the pyrazole secures the hinge-binding, while the propyl chain directs the primary amine out through the solvent channel. This exposed amine can then be functionalized to improve pharmacokinetic properties, attach fluorophores for assay development, or append E3 ligase ligands (e.g., cereblon or VHL binders) to create PROTACs.
Fig 1: Pharmacophore mapping of the compound within a kinase ATP-binding pocket.
Metalloenzyme Targeting and Affinity Chromatography
4-Substituted pyrazoles are classic zinc-binding groups (ZBGs). For example, 4-methylpyrazole (fomepizole) is a potent inhibitor of Alcohol Dehydrogenase (ADH). By extending the 4-position with an aminopropyl chain, researchers created a bifunctional ligand that retains high affinity for the catalytic zinc ion of ADH while providing a covalent attachment point. This specific molecule has been historically utilized to synthesize affinity chromatography resins by coupling the terminal amine to activated dextran or sepharose matrices, enabling the purification of metalloenzymes [2, 4].
Histamine Receptor Modulation
In the pursuit of Histamine
H3
and
H4
receptor antagonists, the endogenous imidazole ring of histamine is frequently replaced with a pyrazole bioisostere to circumvent rapid metabolism by histamine N-methyltransferase and to improve receptor subtype selectivity. The propylamine chain perfectly mimics the endogenous ethylamine/propylamine side chains required for receptor activation or antagonism [8].
To successfully integrate 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride into a larger scaffold, standard peptide coupling conditions must be heavily modified to account for the dihydrochloride salt. The following self-validating protocol utilizes HATU, a premier coupling reagent that prevents epimerization and drives sluggish reactions to completion.
Causality and Reagent Rationale:
Base Equivalents (Critical Step): Because the building block is a dihydrochloride salt, exactly 2.0 equivalents of base are consumed merely to liberate the free amine and the neutral pyrazole. Failing to add excess base (typically N,N-Diisopropylethylamine, DIPEA) will result in a stalled reaction, as the primary amine remains protonated and non-nucleophilic.
Order of Addition: The carboxylic acid must be pre-activated with HATU before the amine is introduced to prevent the amine from reacting directly with the uronium salt of HATU (forming an unreactive guanidinium byproduct).
Step-by-Step Workflow
Pre-activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M under an inert nitrogen atmosphere.
Base Addition 1: Add DIPEA (2.0 eq) followed by HATU (1.2 eq). Stir the reaction mixture at room temperature for 15–20 minutes to ensure complete formation of the active OAt-ester.
Amine Preparation: In a separate vial, suspend 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (2.2 eq) to this suspension. The mixture will clarify as the free base is generated in situ.
Coupling: Transfer the free-based amine solution dropwise into the activated acid mixture.
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS (looking for the consumption of the active ester and formation of the desired mass).
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract the product with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous
LiCl
(to remove residual DMF) and brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Fig 2: Optimized experimental workflow for amide coupling with the dihydrochloride salt.
References
PrepChem. "Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride". PrepChem Organic Syntheses. Available at:[Link]
Dumas, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
PrepChem (Affinity Chromatography Data). "Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride". Available at:[Link]
Exploratory
Engineering Pyrazole-Based Amine Building Blocks: A Strategic Guide for Drug Discovery
Executive Summary In modern medicinal chemistry, the shift toward highly polar, metabolically stable, and structurally rigid building blocks has positioned aminopyrazoles as privileged scaffolds. As a Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the shift toward highly polar, metabolically stable, and structurally rigid building blocks has positioned aminopyrazoles as privileged scaffolds. As a Senior Application Scientist, I have observed that the successful integration of these moieties into drug discovery pipelines requires more than just standard coupling techniques; it demands a deep understanding of bioisosteric causality, isomeric topography, and the physical chemistry of highly insoluble intermediates. This whitepaper provides an authoritative, self-validating guide to the rational design, target engagement, and scalable synthesis of pyrazole-based amine building blocks.
The Rational Design: The Bioisosteric Imperative
The incorporation of an amine handle onto a pyrazole core creates a bifunctional scaffold capable of simultaneous hydrogen bond donation and acceptance. The strategic choice to utilize aminopyrazoles is primarily driven by two bioisosteric applications:
Phenol Replacement: Phenolic moieties are notorious for their metabolic vulnerability, rapidly undergoing Phase II glucuronidation and sulfation. Pyrazoles serve as metabolically stable bioisosteres for phenols, offering improved lipophilicity (e.g., favorable CLogP adjustments) while maintaining the necessary hydrogen-bonding vectors for target engagement[1].
Amide Bond Mimicry: The pyrazole ring effectively mimics the planar geometry and electronic distribution of an amide bond. However, unlike amides, pyrazoles are entirely resistant to proteolytic cleavage, making them exceptional bioisosteres for peptidomimetic drug design[2].
Isomeric Nuances: 3-, 4-, and 5-Aminopyrazoles
The regiochemistry of the amine group on the pyrazole ring dictates both the synthetic trajectory and the pharmacological profile of the resulting drug candidate. The choice of isomer must be intentionally matched to the geometry of the target protein's active site[3].
Table 1: Comparative Profile of Aminopyrazole Isomers
Premier precursors for fused pyrazoloazines (e.g., pyrazolopyrimidines)[6].
Condensation reactions
Target Engagement & Pathway Modulation
Aminopyrazoles are foundational to the design of kinase inhibitors. The amine group frequently acts as a critical hinge-binding motif, forming bidentate hydrogen bonds with the kinase backbone (e.g., within the ATP-binding pocket). A prominent example is the inhibition of the Janus kinase (JAK) family, which is central to the JAK-STAT signaling pathway implicated in various inflammatory diseases and malignancies[7].
Mechanism of JAK-STAT pathway inhibition by aminopyrazole derivatives.
Synthetic Methodologies & Workflows
The construction of complex aminopyrazoles often relies on the Buchwald-Hartwig cross-coupling of halopyrazoles. However, pyrazole intermediates are notoriously polar and prone to forming highly stable, insoluble crystal lattices, which can stall conventional monophasic reactions[8].
Catalyst and ligand selection workflow for aminopyrazole synthesis.
Self-Validating Protocol: Buchwald-Hartwig Amination of 4-Iodopyrazoles
Objective: Synthesize 4-aminopyrazole derivatives while mitigating catalyst deactivation and intermediate insolubility.
Step 1: System Deoxygenation
Action: Dissolve 4-iodopyrazole and the target primary amine (1.5 eq) in anhydrous toluene. Subject the mixture to three rigorous freeze-pump-thaw cycles.
Causality: Palladium(0) is highly susceptible to oxidative insertion by
O2
, which permanently poisons the catalytic cycle.
Validation Checkpoint: The solution must remain clear; any black precipitate at this stage indicates premature Pd aggregation (palladium black).
Step 2: Catalyst Activation
Action: Add
Pd2(dba)3
(5 mol%) and BrettPhos (10 mol%) under an argon atmosphere. Heat gently to 40°C for 15 minutes.
Causality: The pre-catalyst must dissociate from dba ligands to form the active L-Pd(0) species. BrettPhos is explicitly chosen for primary amines to accelerate reductive elimination and suppress unwanted β-hydride elimination[8].
Validation Checkpoint: A distinct color shift from deep purple/red (
Pd2(dba)3
) to pale yellow/orange indicates successful formation of the active L-Pd(0) complex.
Step 3: Cross-Coupling Execution
Action: Inject a degassed aqueous NaOH solution to create a biphasic system. Elevate the temperature to 100°C and stir vigorously (1000 rpm).
Causality: Biphasic conditions are utilized because highly polar aminopyrazole intermediates often precipitate in monophasic organic solvents (like pure toluene or dioxane), which physically coats the catalyst and stalls the reaction[9].
Validation Checkpoint: Monitor via LC-MS. The disappearance of the 4-iodopyrazole isotopic mass peak (M and M+2) and the emergence of the product mass confirms conversion.
Step 4: Slurry-to-Slurry Workup
Action: Cool the mixture to room temperature. Filter the biphasic slurry directly. Wash the filter cake with water and cold MTBE.
Causality: Traditional aqueous extraction fails if the product is insoluble in both the organic and aqueous phases. Direct filtration bypasses this bottleneck[8].
Validation Checkpoint: Quantitative NMR (qNMR) using an internal standard (e.g., triphenylmethane) should confirm >95% purity without requiring column chromatography[9].
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
Amine Substrate Type
Catalyst / Ligand System
Base / Solvent Matrix
Expected Yield
Mechanistic Causality / Observation
Primary Alkyl
Pd2(dba)3
/ BrettPhos
Biphasic NaOH / Toluene
>85%
BrettPhos prevents β-hydride elimination; biphasic system prevents product precipitation and stalling[8][9].
Xantphos promotes the reductive elimination of rigid, electron-deficient diarylamines.
Troubleshooting & Scale-Up Logic
When transitioning from milligram discovery chemistry to kilogram-scale process development, the physical properties of aminopyrazoles become the primary failure point. The kilogram-scale synthesis of the kinase inhibitor AMG 925 highlighted that pyrazole intermediates often suffer from extreme insolubility, complicating routine pH adjustments, salt removals, and heavy metal scavenging[8].
The Causality of Insolubility: The high polarity and dense intermolecular hydrogen-bonding network of aminopyrazoles lead to massive crystal lattice stabilization energy.
The Solution: Do not force dissolution. Instead, implement slurry-to-slurry amidation protocols or utilize biphasic solvent systems (e.g., water/toluene) to facilitate interfacial mass transfer. This allows the reaction to proceed smoothly at the solid-liquid interface without requiring the bulk intermediate to be fully solvated[8][9].
References
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI
URL:[Link]
Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates - Organic Process Research & Development (via Sci-Hub)
URL:[Link]
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses
URL:[Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - Beilstein Journal of Organic Chemistry
URL: [Link]
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - NIH / PMC
URL:[Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors - NIH / PMC
URL:[Link]
The 3-(1H-Pyrazol-4-yl)propan-1-amine Scaffold: A Technical Guide to Design, Derivatization, and Application in Targeted Therapeutics
Executive Summary In the landscape of modern medicinal chemistry, the pyrazole nucleus is universally recognized as a privileged scaffold, heavily represented in FDA-approved drugs ranging from anti-inflammatories (celec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazole nucleus is universally recognized as a privileged scaffold, heavily represented in FDA-approved drugs ranging from anti-inflammatories (celecoxib) to targeted oncology agents (crizotinib)[1]. However, the specific building block 3-(1H-pyrazol-4-yl)propan-1-amine (CAS 21056-78-0) and its derivatives offer a unique geometric and physicochemical advantage[2].
By positioning a flexible propyl-amine linker at the C4 position of the pyrazole ring, this scaffold achieves two critical design objectives:
It leaves the pyrazole N1/N2 atoms unhindered, allowing them to act as a potent bidentate hydrogen-bond donor/acceptor system—a highly sought-after interaction motif for the hinge region of protein kinases[3].
It projects a highly nucleophilic, easily derivatizable primary amine into the solvent-exposed region or adjacent allosteric pockets, enabling rapid late-stage functionalization to tune pharmacokinetics (PK) and target selectivity[4].
This whitepaper provides an in-depth literature review and technical guide on the structural rationale, synthetic methodologies, and biological evaluation of 3-(1H-pyrazol-4-yl)propan-1-amine derivatives.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of the core scaffold is essential for predicting the behavior of its downstream derivatives. The core molecule is a low-molecular-weight, highly polar compound, typically supplied as a hydrochloride or dihydrochloride salt due to the high basicity of the primary aliphatic amine[5].
Causality in Scaffold Design
The C4 Substitution: Substituting the pyrazole at the C4 position (rather than C3 or C5) maintains the symmetrical electronic distribution of the pyrazole ring. This ensures that the tautomerization between 1H- and 2H- states remains fluid, allowing the molecule to adapt to the hydrogen-bonding requirements of a target protein's binding site[3].
The Propyl Linker: A three-carbon chain provides optimal conformational flexibility. Shorter chains (methyl/ethyl) often result in steric clashes between the pyrazole core and the derivatized amine group, while longer chains increase the entropic penalty of binding.
Quantitative Data: Core Scaffold Properties
The following table summarizes the computational and experimental physicochemical data for the underivatized free base of 3-(1H-pyrazol-4-yl)propan-1-amine[2].
Property
Value
Medicinal Chemistry Significance
Molecular Weight
125.17 g/mol
Highly efficient lead-like starting point (Ligand Efficiency).
LogP (predicted)
0.301
Highly hydrophilic; provides a buffer against the lipophilicity of bulky groups added during derivatization.
Topological Polar Surface Area (TPSA)
54.7 Ų
Excellent baseline for CNS penetration (optimal < 90 Ų) before derivatization.
H-Bond Donors / Acceptors
2 / 2
Ideal for establishing robust target interactions (e.g., kinase hinge binding).
Rotatable Bonds
3
Balances conformational adaptability with minimal entropic penalty upon binding.
Synthetic Methodologies & Derivatization Logic
The primary amine of the propyl chain is significantly more nucleophilic than the pyrazole nitrogens. The pKa of the primary amine conjugate acid is approximately 10.5, whereas the pyrazole conjugate acid has a pKa of ~2.5. This vast difference allows for strictly regioselective derivatization (amidation, reductive amination, or sulfonylation) at the primary amine without the need for protecting groups on the pyrazole, provided the reaction pH is carefully controlled.
Caption: Logical workflow for regioselective derivatization of the pyrazole-propanamine scaffold.
This protocol describes the coupling of a sterically hindered carboxylic acid to the primary amine.
Scientific Rationale: We utilize HATU as the coupling reagent. While EDC/NHS is standard, HATU is required here to overcome the steric hindrance of complex carboxylic acids often used in oncology drug design. N,N-Diisopropylethylamine (DIPEA) is used as the base because it is non-nucleophilic, preventing side reactions, and is strong enough to free-base the starting material from its hydrochloride salt form[5].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Causality: 3.0 eq of DIPEA is critical—1 eq to deprotonate the carboxylic acid, 1 eq to neutralize the hydrochloride salt of the amine, and 1 eq to maintain the basic environment required for the HATU catalytic cycle. Stir at room temperature for 15 minutes.
Coupling: Add 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (1.1 eq)[5] in a single portion.
In-Process Control (IPC) & Validation: After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting amine mass (m/z [M+H]+ 126.1).
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The highly polar pyrazole requires exhaustive extraction. Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).
Pharmacological Applications: Kinase Inhibition
Pyrazole derivatives are heavily utilized in the development of Protein Kinase Inhibitors (PKIs)[3]. The 3-(1H-pyrazol-4-yl)propan-1-amine scaffold is particularly adept at targeting the ATP-binding pocket of kinases such as Aurora kinases, p38 MAPK, and Janus kinases (JAK).
Mechanism of Action
The unfused pyrazole ring acts as an ATP bioisostere. It inserts deep into the hydrophobic cleft of the kinase hinge region. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue, while the N2 acts as a hydrogen bond acceptor from the backbone amide NH[3]. The propyl-amine chain, now derivatized with various lipophilic or polar groups, extends outward toward the solvent-exposed channel or into the adjacent DFG-out allosteric pocket, dictating the inhibitor's selectivity profile among the kinome.
Caption: Mechanism of action for pyrazole-based kinase inhibitors in targeted oncology.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
To validate the biological efficacy of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is designed as a self-validating system to ensure data integrity.
Scientific Rationale: TR-FRET is chosen over standard colorimetric assays because it eliminates background compound autofluorescence (a common issue with highly conjugated aromatic derivatives) by utilizing a time-delay measurement.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazole derivative in 100% DMSO.
Assay Master Mix: In a 384-well low-volume plate, add 5 µL of the target kinase (e.g., Aurora A) and fluorescently labeled peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Addition: Transfer 100 nL of the serially diluted compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.
Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction.
Validation Controls (Self-Validation):
Positive Control: 100 nL of DMSO only (Maximum kinase activity).
Negative Control: 100 nL of 10 µM Staurosporine (A pan-kinase inhibitor to establish the assay floor).
System Check: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6, proving a robust signal-to-noise ratio.
Detection: After 60 minutes of incubation at room temperature, add 10 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a multi-mode microplate reader after a 30-minute equilibration.
Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Conclusion
The 3-(1H-pyrazol-4-yl)propan-1-amine scaffold represents a highly versatile, geometrically optimized building block for drug discovery. By leveraging its distinct physicochemical properties—specifically the differential reactivity between the pyrazole nitrogens and the primary aliphatic amine—medicinal chemists can rapidly generate libraries of targeted therapeutics. Whether utilized in the pursuit of novel kinase inhibitors for oncology or exploring new chemical space in GPCR modulation, this scaffold provides a robust foundation for modern structure-based drug design[1][3].
Thermodynamic Solvation and Assay Integration of 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
A Technical Whitepaper on Solvent Matrix Dynamics in Drug Development Executive Summary The transition of small-molecule building blocks from synthetic chemistry to biological screening relies heavily on their solvation...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper on Solvent Matrix Dynamics in Drug Development
Executive Summary
The transition of small-molecule building blocks from synthetic chemistry to biological screening relies heavily on their solvation dynamics. 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a highly versatile bifunctional scaffold used in the synthesis of kinase inhibitors and receptor modulators. While its free base form exhibits moderate lipophilicity, the dihydrochloride salt is specifically engineered to maximize aqueous solubility and prevent oxidative degradation of the primary amine.
This technical guide provides an in-depth analysis of the solubility profile of this compound, contrasting its behavior in highly polar amphoteric media (Water) versus polar aprotic media (Dimethyl Sulfoxide, DMSO). By understanding the causality behind solvent-solute interactions, researchers can prevent assay artifacts, optimize stock solution stability, and ensure reproducible high-throughput screening (HTS) results.
Structural Causality and Solvation Thermodynamics
To predict and control solubility, we must first deconstruct the molecular architecture of the solute. 3-(1H-pyrazol-4-yl)propan-1-amine features two distinct basic centers:
The Primary Aliphatic Amine: Highly basic (pKa ~10.5), readily protonated at physiological pH.
The Pyrazole Ring: A heteroaromatic system with a conjugate acid pKa of ~2.5.
In the dihydrochloride form, both the primary amine and the pyrazole nitrogen are protonated, resulting in a dicationic species paired with two chloride (Cl⁻) counterions. This ionic character fundamentally dictates its interactions with different solvent matrices [1].
The Aqueous Matrix: Complete Hydration
Water possesses a high dielectric constant (ε ≈ 80.1) and acts as both a strong hydrogen-bond donor and acceptor. When 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is introduced to water, the solvent effectively overcomes the crystal lattice energy. Water molecules donate hydrogen bonds to the hard Cl⁻ anions, fully solvating them, while accepting hydrogen bonds from the protonated amine and pyrazole nitrogens. This results in complete dissociation and ultra-high thermodynamic solubility.
The DMSO Matrix: Polar Aprotic Limitations
DMSO is a polar aprotic solvent (ε ≈ 46.7). While it is an exceptional hydrogen-bond acceptor—readily solvating the dicationic core via strong S=O ··· H-N⁺ interactions—it completely lacks hydrogen-bond donating capability [2]. Consequently, DMSO cannot effectively solvate the hard Cl⁻ counterions. This thermodynamic mismatch leads to partial ion-pairing in solution and a significantly lower solubility ceiling compared to water.
Logical relationship between solvent properties and salt solvation mechanisms.
Comparative Quantitative Data
The following table summarizes the physicochemical properties and the experimentally derived solubility parameters for 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride.
Parameter
Value / Description
Impact on Solvation
Molecular Weight
198.09 g/mol (Salt) / 125.17 g/mol (Free Base)
Low MW facilitates rapid dissolution kinetics.
LogP (Free Base)
~0.30
Indicates inherent hydrophilicity prior to salt formation.
Aqueous Solubility
> 100 mg/mL (> 500 mM)
Ideal for in vivo dosing vehicles and aqueous buffers.
DMSO Solubility
~ 40 - 50 mg/mL (~ 200 - 250 mM)
Sufficient for 10-50 mM HTS stock solutions, but risks precipitation at higher concentrations.
Solution pH (Water)
Highly Acidic (pH < 3 at 10 mg/mL)
Critical: Unbuffered aqueous solutions will acidify, potentially altering assay conditions.
Self-Validating Experimental Protocol for Thermodynamic Solubility
To accurately determine the thermodynamic solubility of this compound, kinetic dissolution methods (like solvent titration) are insufficient. A rigorously controlled shake-flask method coupled with HPLC-UV quantification is required.
This protocol is designed as a self-validating system : it includes a mandatory pH verification step and utilizes centrifugation over filtration to eliminate the risk of the cationic amine binding non-specifically to negatively charged filter membranes (e.g., nylon or PES), which would artificially lower the calculated solubility.
Step-by-Step Methodology
Solid Dispensing (Excess): Weigh approximately 50 mg of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride into two separate 1.5 mL low-bind microcentrifuge tubes.
Solvent Addition: Add 500 µL of HPLC-grade Water to Tube A, and 500 µL of anhydrous DMSO to Tube B.
Thermal Equilibration: Seal the tubes and place them in a thermomixer. Agitate at 800 RPM at exactly 25.0°C for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.
Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Do not use syringe filters.
System Validation (QC Step): Extract 10 µL of the aqueous supernatant and test the pH. If the pH is < 3, record this. Note: The true solubility of the free base at pH 7.4 will be significantly lower than the unbuffered salt solubility.
Dilution and Quantification: Carefully aspirate 50 µL of the clear supernatant without disturbing the pellet. Dilute serially into the mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to fall within the linear dynamic range of your pre-established HPLC-UV calibration curve.
Analysis: Quantify the concentration via HPLC-UV at the compound's λ_max (typically ~210-220 nm for pyrazoles).
Workflow for Thermodynamic Solubility Determination.
Strategic Implications for Drug Development
Understanding the dichotomy between water and DMSO solubility for 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride empowers scientists to avoid critical failures during assay development.
Stock Solution Preparation: While 10 mM stock solutions in DMSO are perfectly stable, attempting to create 100 mM master stocks in 100% DMSO may lead to microscopic precipitation over time, especially if the DMSO absorbs atmospheric moisture (which alters the solvation dynamics). For high-concentration stocks, water is the superior solvent.
Assay Artifacts (The "pH Crash"): Because it is a dihydrochloride salt, dissolving large quantities in unbuffered water or weak biological buffers will drastically lower the pH. If a biological assay requires a final compound concentration of 1 mM, the buffer capacity of the assay medium must be strong enough to neutralize the two equivalents of HCl released upon dissolution, otherwise, target proteins may denature, yielding false positives/negatives.
Formulation: For in vivo studies, the compound can be easily formulated in standard saline or PBS. However, the formulation must be back-titrated with NaOH to physiological pH prior to administration to avoid injection-site necrosis or systemic acidosis.
Foundational
Stoichiometric Characterization and Molecular Weight Determination of Pyrazole Amine Salts
Abstract The development of pyrazole amine derivatives into viable Active Pharmaceutical Ingredients (APIs) frequently necessitates salt formation to optimize physicochemical properties such as aqueous solubility, dissol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The development of pyrazole amine derivatives into viable Active Pharmaceutical Ingredients (APIs) frequently necessitates salt formation to optimize physicochemical properties such as aqueous solubility, dissolution rate, and solid-state stability. However, the precise calculation of a pharmaceutical salt's molecular weight (MW) and empirical formula is a complex analytical challenge. It requires absolute confirmation of the API-to-counterion stoichiometry and the quantification of co-crystallized solvent molecules. This whitepaper outlines a self-validating analytical framework designed to definitively calculate and verify the molecular weight and formula of pyrazole amine salts.
The Biopharmaceutical Context of Pyrazole Amines
Pyrazole amines (e.g., 3-aminopyrazole, 5-amino-1-methylpyrazole) are highly versatile pharmacophores. They are frequently utilized as bioisosteres for anilines and phenols in the design of kinase inhibitors and anti-inflammatory agents due to their favorable hydrogen-bonding profiles[1]. Despite their pharmacological potency, the free base forms of pyrazole amines often exhibit suboptimal biopharmaceutical properties. To overcome these limitations, they are commonly formulated as pharmaceutical salts using counterions like hydrochloride, mesylate, or maleate[2].
Determining the exact molecular weight and empirical formula of a newly synthesized pyrazole amine salt is critical for downstream drug development[3]. An error in molecular weight calculation directly corrupts the dosing stoichiometry used in preclinical assays, leading to skewed pharmacokinetic and pharmacodynamic data.
Theoretical Framework: Formula and Molecular Weight Calculation
The exact molecular weight of a pharmaceutical salt is the mathematical sum of its constituent parts in their precise stoichiometric ratios. The general formula for a pyrazole amine salt is expressed as:
MWTotal=(MWBase×n)+(MWAcid×m)+(MWSolvent×x)
Where:
n = Stoichiometric ratio of the pyrazole amine base.
m = Stoichiometric ratio of the counterion (acid).
x = Stoichiometric ratio of the solvate or hydrate.
Fig 1: Logical relationship of components contributing to the total molecular weight of a salt.
Example Calculation: 3-Aminopyrazole Mesylate
To calculate the theoretical molecular weight of a 1:1 anhydrous mesylate salt of 3-aminopyrazole:
Assumption: 1:1 stoichiometry with no hydration (
n=1,m=1,x=0
).
Formula:C3H5N3⋅CH4O3S→C4H9N3O3S
Total MW: 83.09 + 96.11 = 179.20 g/mol .
Experimental Workflow for Stoichiometry & Formula Validation
Theoretical calculations must be rigorously proven. Relying on a single analytical technique can lead to severe mischaracterization, especially if disproportionation (the dissociation of the salt back to its free base) or partial solvation occurs during crystallization[4]. To ensure scientific integrity, a multi-orthogonal, self-validating workflow must be employed.
Fig 2: A self-validating experimental workflow for determining the exact formula of API salts.
Step 1: Nuclear Magnetic Resonance (1H/13C NMR) Spectroscopy
Methodology: Dissolve 5-10 mg of the synthesized salt in a deuterated solvent (e.g., DMSO-d6). Acquire the 1H NMR spectrum. Integrate the distinct proton signals of the pyrazole ring (e.g., the CH proton at position 4) against the signals of the counterion (e.g., the methyl protons of a mesylate or tosylate group).
Causality: NMR provides direct, quantitative evidence of the organic stoichiometry (
n:m
ratio). However, because standard 1H NMR is blind to inorganic counterions (like chloride) and cannot accurately quantify trace non-stoichiometric water due to solvent exchange, it cannot be used as a standalone technique[5][6].
Step 2: Thermal Analysis (TGA/DSC)
Methodology: Place 2-5 mg of the sample in an alumina crucible. Heat in a Thermogravimetric Analyzer (TGA) from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge. Correlate any weight loss steps with endothermic events observed in parallel Differential Scanning Calorimetry (DSC).
Causality: TGA/DSC is utilized specifically to quantify the value of
x
(solvates/hydrates). A distinct weight loss occurring before the melting or decomposition point indicates the release of bound solvent. The percentage of weight lost directly calculates the molar equivalent of the solvate, allowing the scientist to distinguish a true anhydrous salt from a hemihydrate or monohydrate[7].
Step 3: Ion Chromatography (IC)
Methodology: Dissolve 1 mg of the salt in 10 mL of an aqueous mobile phase. Inject the solution into an anion-exchange column equipped with a suppressed conductivity detector. Compare the peak area of the eluting anion against a standard calibration curve.
Causality: Since NMR cannot detect inorganic ions, IC is a mandatory step for salts like hydrochlorides, sulfates, or phosphates to experimentally confirm the
m
value and rule out the presence of mixed salt/free-base species[8].
Step 4: Elemental Analysis (CHNS/O)
Methodology: Combust 1-2 mg of the sample at ~1000°C in an oxygen-rich environment using an elemental analyzer. The resulting combustion gases (
CO2
,
H2O
,
NOx
,
SO2
) are separated via gas chromatography and quantified using a thermal conductivity detector to yield the exact mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur.
Causality: Elemental analysis acts as the definitive checksum of the entire system. If the experimental mass percentages deviate by more than
±0.4%
from the theoretical values calculated using the NMR and TGA data, the proposed formula is rejected. Such deviations indicate impurities, unexpected stoichiometry, or incomplete salt formation[9][10].
Quantitative Data: Case Studies in Validation
The following table demonstrates how theoretical calculations are validated against experimental elemental analysis data to confirm the final molecular weight of two different pyrazole amine salts.
Table 1: Theoretical vs. Experimental Mass Fractions for Pyrazole Amine Salts
Compound
Proposed Formula
Theoretical MW ( g/mol )
Theoretical C / H / N (%)
Experimental C / H / N (%)
Δ
Max (%)
Validation Status
3-Aminopyrazole Mesylate
C4H9N3O3S
179.20
26.81 / 5.06 / 23.45
26.90 / 5.11 / 23.38
0.09
Confirmed
5-Amino-1-methylpyrazole HCl (Monohydrate)
C4H10ClN3O
151.59
31.69 / 6.65 / 27.72
31.85 / 6.50 / 27.80
0.16
Confirmed
4-Aminopyrazole Tosylate (Anhydrous)*
C10H13N3O3S
255.29
47.05 / 5.13 / 16.46
45.10 / 5.80 / 15.20
1.95
Rejected (Indicates Hydration)
*Note: The rejected anhydrous tosylate sample showed a >0.4% deviation, prompting a TGA re-evaluation which subsequently identified it as a stable dihydrate.
Conclusion
The determination of the molecular weight and formula of a pyrazole amine salt is not achieved through theoretical assumption, but through a rigorous, self-validating analytical matrix. By synthesizing data from NMR (organic ratio), IC (inorganic ratio), TGA (solvation state), and Elemental Analysis (absolute mass fraction), drug development professionals can establish the precise stoichiometric identity of an API, ensuring the integrity of all subsequent pharmacological dosing and formulation efforts.
Identifying pharmacophores in 3-(1H-pyrazol-4-yl)propan-1-amine analogs
Identifying and Optimizing Pharmacophores in 3-(1H-pyrazol-4-yl)propan-1-amine Analogs: A Guide to Histamine Receptor Ligand Design Executive Summary: The Pyrazole-Propanamine Scaffold The 3-(1H-pyrazol-4-yl)propan-1-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Identifying and Optimizing Pharmacophores in 3-(1H-pyrazol-4-yl)propan-1-amine Analogs: A Guide to Histamine Receptor Ligand Design
Executive Summary: The Pyrazole-Propanamine Scaffold
The 3-(1H-pyrazol-4-yl)propan-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of central nervous system (CNS) agents and anti-inflammatory drugs[1]. Originally conceptualized as a bioisostere of endogenous histamine (2-(1H-imidazol-4-yl)ethan-1-amine), the substitution of an imidazole ring with a pyrazole ring, coupled with the extension of the alkyl linker from ethyl to propyl, fundamentally alters the physicochemical properties of the molecule[2]. This technical guide explores the causality behind these structural choices, providing a comprehensive framework for identifying and validating pharmacophores within this class of analogs, with a specific focus on Histamine H3 and H4 receptor ligands[3].
Pharmacophore Modeling & Rational Design
The transition from endogenous ligands to synthetic analogs requires a precise understanding of target-ligand interactions. The 3-(1H-pyrazol-4-yl)propan-1-amine pharmacophore consists of three critical domains, each engineered for a specific mechanistic purpose:
The Pyrazole Ring (H-Bonding Domain): Unlike imidazole (pKa ~6.8), the pyrazole ring has a significantly lower pKa (~2.5). At physiological pH (7.4), the pyrazole remains unprotonated. This lack of a positive charge on the heterocycle increases the molecule's lipophilicity, dramatically enhancing blood-brain barrier (BBB) penetration—a critical requirement for CNS-active H3 receptor antagonists like enerisant[4]. Furthermore, the pyrazole acts as an optimal hydrogen bond donor/acceptor pair to interact with conserved glutamate or asparagine residues in the receptor binding pocket[2].
The Propyl Linker (Spatial Domain): The three-carbon alkyl chain provides an optimal spatial distance (~3.5 to 4.5 Å) between the aromatic system and the basic amine. This extension bypasses the tighter binding pockets of H1 and H2 receptors, shifting the selectivity profile exclusively toward H3 and H4 receptors[3].
The Terminal Amine (Ionic Domain): The primary amine (or its alkylated derivatives) is protonated at pH 7.4. This basic center forms a critical, charge-assisted salt bridge with a highly conserved aspartate residue (e.g., Asp114 in the transmembrane domain 3 (TM3) of the human H3 receptor)[3].
Workflow for Pharmacophore Identification & Validation
To ensure scientific integrity, the identification of a pharmacophore must be validated through a closed-loop, self-validating system. The workflow below integrates in silico modeling, chemical synthesis, and in vitro pharmacological evaluation.
Fig 1: Self-validating workflow for pyrazole-propanamine pharmacophore identification.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-pyrazol-4-yl)propan-1-amine Derivatives
Causality: Direct alkylation of pyrazole often yields a mixture of regioisomers. To ensure regioselectivity at the 4-position, a bulky trityl protecting group is utilized to sterically hinder the adjacent nitrogens.
Protection: React 4-iodopyrazole with trityl chloride in the presence of triethylamine and dichloromethane (DCM) to yield 4-iodo-1-trityl-1H-pyrazole.
Cross-Coupling: Perform a Sonogashira coupling with propargyl alcohol, followed by palladium-catalyzed hydrogenation (Pd/C, H2) to reduce the alkyne to a propyl chain, yielding 3-(1-trityl-1H-pyrazol-4-yl)propan-1-ol[2].
Amination: Convert the alcohol to an azide via a Mitsunobu reaction using diphenylphosphoryl azide (DPPA), followed by Staudinger reduction (PPh3, H2O) to yield the primary amine.
Deprotection (Self-Validation): Treat with 1M HCl in methanol to remove the trityl group. The final product's purity and regiochemistry are self-validated using 1H-NMR (monitoring the symmetrical pyrazole protons at ~7.5 ppm) and LC-MS to confirm the precise molecular weight.
Protocol 2: In Vitro Radioligand Competition Binding Assay (H3R)
Causality: To confirm that the synthesized pharmacophore interacts with the intended target, an isotopic displacement assay is employed using [3H]N-alpha-methylhistamine ([3H]NAMH), a highly selective H3R agonist[4].
Membrane Preparation: Harvest HEK293T cells stably expressing the human H3 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]NAMH, and varying concentrations of the pyrazole-propanamine analog (10^-11 to 10^-4 M).
Control System: Define non-specific binding (NSB) using 10 µM thioperamide. This self-validating control ensures the assay only measures specific receptor interactions, subtracting background noise.
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash thrice with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the Ki value using the Cheng-Prusoff equation.
The structural shift from imidazole to pyrazole, and ethyl to propyl, dictates receptor subtype selectivity. The table below summarizes the SAR causality, demonstrating how the 3-(1H-pyrazol-4-yl)propan-1-amine scaffold optimizes binding for H3/H4 receptors while abolishing off-target H1/H2 activity[2][3].
Scaffold Core
Linker Length
hH1R Affinity (pKi)
hH2R Affinity (pKi)
hH3R Affinity (pKi)
hH4R Affinity (pKi)
Imidazole (Histamine)
Ethyl (2C)
4.2
4.0
8.1
7.9
Imidazole
Propyl (3C)
< 3.0
5.2
7.5
8.2
Pyrazole
Ethyl (2C)
< 3.0
< 3.0
5.5
5.8
Pyrazole
Propyl (3C)
< 3.0
< 3.0
8.4
8.6
Mechanistic Signaling Pathway
Once the pyrazole-propanamine analog binds to the H3 receptor, it typically acts as an inverse agonist. Because the H3 receptor exhibits high constitutive activity (signaling even in the absence of an agonist), the inverse agonist stabilizes the inactive state of the Gi/o-coupled receptor. This blocks the inhibition of adenylyl cyclase, leading to an accumulation of cAMP and a subsequent increase in the release of neurotransmitters such as dopamine and acetylcholine[4].
Fig 2: Mechanism of H3R inverse agonism by pyrazole-propanamine analogs.
Conclusion
The 3-(1H-pyrazol-4-yl)propan-1-amine scaffold represents a triumph of rational drug design. By carefully manipulating the electronic properties of the heterocycle and the spatial geometry of the linker, researchers can engineer highly selective ligands that modulate complex CNS and inflammatory pathways, avoiding the pharmacokinetic pitfalls of traditional imidazole-based compounds.
References
A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. PubMed.
Synthesis, SAR and selectivity of 2-acyl- and 2-cyano-1-hetarylalkyl-guanidines at the four histamine receptor subtypes: a bioisosteric approach. MedChemComm (RSC Publishing).
Synthesis and Structure−Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists.
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
History and discovery of pyrazole-4-yl propan-1-amine compounds
The evolution of targeted therapeutics relies heavily on the identification and optimization of privileged molecular scaffolds. Among these, the pyrazole-4-yl propan-1-amine motif has emerged as a cornerstone in modern m...
Author: BenchChem Technical Support Team. Date: March 2026
The evolution of targeted therapeutics relies heavily on the identification and optimization of privileged molecular scaffolds. Among these, the pyrazole-4-yl propan-1-amine motif has emerged as a cornerstone in modern medicinal chemistry, bridging the gap between structural rigidity and functional flexibility.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, historical discovery, and synthetic methodologies surrounding this specific pharmacophore. Rather than merely listing its applications, this whitepaper explains the causality behind its structural design and provides a self-validating experimental framework for its synthesis.
The Pharmacophore: Mechanistic Rationale and Causality
The pyrazole ring is a well-established bioisostere for various aromatic and heteroaromatic systems. However, the specific functionalization at the C4 position with a propan-1-amine tail is not a random chemical permutation; it is a highly calculated design choice driven by the geometry of target protein binding pockets.
Why the C4 Position?
In kinase inhibitors and multi-target directed ligands (MTDLs), the N1 and C3/C5 positions of the pyrazole are typically substituted with bulky aryl or alkyl groups designed to occupy deep, hydrophobic pockets[1]. The C4 position, by contrast, naturally vectors outward toward the solvent-exposed channel or secondary polar pockets. By anchoring the aliphatic chain at C4, chemists ensure that the core pyrazole can maintain critical hydrogen bonding in the hinge region (acting as both a hydrogen bond donor via N1-H and an acceptor via N2) without steric interference from the tail[2].
The Causality of the Propyl Linker
The choice of a three-carbon (propyl) linker over an ethyl or butyl chain is dictated by the thermodynamics of binding:
Ethyl Linker: Often too short, forcing the basic amine to clash with the hydrophobic walls of the binding pocket, leading to an entropic penalty.
Butyl Linker: Increases the calculated partition coefficient (cLogP) excessively, which can drastically reduce aqueous solubility and lead to off-target promiscuity.
Propyl Linker: Provides the exact spatial geometry required for the primary amine to reach solvent-exposed acidic residues (such as Aspartate or Glutamate) to form a stabilizing electrostatic salt bridge, while maintaining optimal drug-like physicochemical properties.
Fig 1: Logical relationship of the pyrazole-4-yl propan-1-amine pharmacophore in target binding.
The versatility of the pyrazole-4-yl propan-1-amine scaffold is demonstrated across multiple therapeutic areas, from neurodegeneration to oncology. The table below synthesizes the quantitative data of representative compounds utilizing this core structure.
Table 1: Comparative Efficacy of Pyrazole-4-yl Alkylamine Derivatives
Therapeutic Target
Disease Indication
Role of the Pharmacophore
Representative IC50
LRRK2
Parkinson's Disease
Hinge binder & solvent channel interaction via the amine tail[3].
< 10 nM
SYK
Autoimmune / Oncology
Allosteric/ATP-site interaction; amine stabilizes the inactive conformation[4].
15 - 50 nM
AChE / MAO-B
Alzheimer's Disease
Deep gorge binding (AChE); selective MAO-B inhibition[5].
63 nM (AChE)
IRAK4
Inflammatory Diseases
Lipophilic core modification with amine tail enhancing permeability[6].
< 50 nM
Self-Validating Synthetic Methodology
To synthesize 3-(1H-pyrazol-4-yl)propan-1-amine derivatives reliably, researchers must employ a synthetic route that minimizes side reactions (such as N-alkylation of the pyrazole). The following protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a tandem reduction.
This protocol is designed as a self-validating system : each step contains an in-process control (IPC) that mathematically or analytically dictates whether the reaction can proceed, ensuring high fidelity and scientific integrity.
Step-by-Step Protocol: Synthesis of 3-(1H-pyrazol-4-yl)propan-1-amine
Step 1: N-Protection of 1H-Pyrazole-4-carbaldehyde
Procedure: Dissolve 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and catalytic DMAP (0.1 eq). Cool to 0°C and dropwise add trityl chloride (Trt-Cl, 1.1 eq). Stir for 4 hours at room temperature.
Causality: The N-H of the pyrazole is highly nucleophilic and will interfere with subsequent olefination and reduction steps. The bulky trityl group selectively protects the nitrogen while providing steric shielding that directs subsequent reactions away from the core.
Self-Validation (IPC 1): Perform TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar starting material and the emergence of a non-polar UV-active spot confirms completion. LC-MS must show
[M+H]+=339.1
.
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
Procedure: In a separate flask, dissolve diethyl (cyanomethyl)phosphonate (1.2 eq) in anhydrous THF at 0°C. Add Sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir until H2 evolution ceases (approx. 30 mins). Dropwise add the protected aldehyde from Step 1. Stir for 2 hours.
Causality: HWE is preferred over standard Wittig olefination because it yields the E-isomer predominantly and the phosphonate byproducts are highly water-soluble, allowing for a simple aqueous workup.
Self-Validation (IPC 2):1
H-NMR of the crude aliquot must show the disappearance of the aldehyde proton (
δ≈9.9
ppm) and the appearance of two vinylic protons (
δ≈5.8
and
7.3
ppm) with a coupling constant (
J≈16
Hz) indicative of trans geometry.
Step 3: Tandem Catalytic Hydrogenation
Procedure: Dissolve the acrylonitrile intermediate in methanol. Add 10% Pd/C (10% w/w). Purge the vessel with
N2
, then introduce
H2
gas at 50 psi. Stir vigorously for 12 hours at 40°C.
Causality: This step elegantly performs two functions simultaneously: it reduces the alkene to an alkane and reduces the nitrile to a primary amine. The elevated pressure (50 psi) is required to overcome the activation energy of the nitrile reduction without cleaving the trityl protecting group.
Self-Validation (IPC 3): UPLC-MS analysis is critical here. If the reduction is incomplete, the mass spectrum will show
[M−2]
(alkene present) or
[M−4]
(imine intermediate). The reaction is only validated to proceed when
>98%
of the mass corresponds to the fully saturated primary amine.
Step 4: Deprotection and Salt Formation
Procedure: Treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature. Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the 3-(1H-pyrazol-4-yl)propan-1-amine hydrochloride salt.
Causality: Acidic cleavage cleanly removes the trityl group (forming triphenylmethanol, which is washed away by ether). Isolating the compound as an HCl salt prevents atmospheric oxidation and degradation of the primary amine.
Fig 2: Self-validating synthetic workflow for 3-(1H-pyrazol-4-yl)propan-1-amine.
Conclusion & Future Perspectives
The integration of the pyrazole-4-yl propan-1-amine moiety into drug discovery pipelines represents a triumph of rational drug design. By understanding the causality of its geometric and electrostatic properties, researchers have successfully deployed this scaffold to target complex kinases (LRRK2, SYK, IRAK4) and central nervous system enzymes (AChE, MAO-B). Future iterations of this pharmacophore are currently focusing on substituting the propan-1-amine tail with conformationally restricted analogues (e.g., cyclopropyl or oxetane-fused amines) to further decrease entropic penalties upon target binding, pushing the boundaries of binding affinity into the sub-picomolar range.
References
3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties
National Center for Biotechnology Information (NIH)[Link][5]
Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications
PubMed (NIH)
[Link][6]
Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors
National Center for Biotechnology Information (NIH)[Link][4]
KR20230118694A - Indazole compounds with LRRK2 inhibitory activity
Google Patents[3]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies
National Center for Biotechnology Information (NIH)[Link][2]
Application Note: Synthesis, Isolation, and Utility of 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
Executive Summary & Mechanistic Rationale In the landscape of fragment-based drug discovery and bioconjugation, 3-(1H-pyrazol-4-yl)propan-1-amine (and its highly stable dihydrochloride salt) serves as a privileged buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of fragment-based drug discovery and bioconjugation, 3-(1H-pyrazol-4-yl)propan-1-amine (and its highly stable dihydrochloride salt) serves as a privileged building block. Structurally, it features a pyrazole ring—an amphoteric aromatic heterocycle capable of acting as both a hydrogen bond donor and acceptor—connected via a flexible 3-carbon aliphatic chain to a highly reactive primary amine.
While the free base form of this compound is highly polar and susceptible to oxidative degradation, isolating it as the dihydrochloride salt (CAS: 60951-23-7) provides a self-validating, crystalline solid that ensures long-term stability, precise stoichiometric weighing, and high solubility in aqueous media. This application note details the causality-driven synthesis of the dihydrochloride salt via phthalimide deprotection, as well as its downstream utility in affinity chromatography and linker chemistry.
Physicochemical Properties
Understanding the physical properties of the dihydrochloride salt is critical for predicting its behavior during isolation and downstream bioconjugation. Commercial standards for the free base and its derivatives highlight the necessity of proper storage to maintain high purity [1].
Table 1: Chemical Identity and Physical Properties
Property
Value
Chemical Name
3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Common Synonym
4-(3-aminopropyl)-pyrazole dihydrochloride
CAS Registry Number
60951-23-7
Molecular Formula
C₆H₁₁N₃ · 2HCl (or C₆H₁₃Cl₂N₃)
Molecular Weight
198.09 g/mol
Melting Point
189°C – 190°C
Appearance
White crystalline solid
Storage Conditions
Sealed in a dry environment, 2-8°C
Experimental Workflow & Causality
The following workflow illustrates the logical progression from the protected phthalimide precursor to the purified dihydrochloride salt, emphasizing the phase changes that allow for non-chromatographic purification.
Workflow for the synthesis and isolation of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride.
Synthesis Protocol: Acidic Deprotection of Phthalimide
This protocol is adapted from established synthetic pathways for pyrazole-based affinity linkers [2]. The methodology eschews basic hydrolysis (e.g., Ing-Manske procedure) in favor of harsh acidic conditions to directly yield the stable salt.
Step 1: Acidic Cleavage of the Protecting Group
Suspend the phthalimide-protected intermediate (8.01 g, 0.03 mol) in 100 mL of 6N hydrochloric acid within a round-bottom flask equipped with a reflux condenser.
Heat the suspension to reflux and maintain overnight (~12–16 hours).
Mechanistic Causality: The use of 6N HCl serves a dual purpose. First, it provides the hydronium ions necessary to hydrolyze the highly stable imide bonds. Second, it immediately protonates both the primary amine and the pyrazole ring, locking the product into the highly water-soluble dihydrochloride salt form. This prevents the primary amine from undergoing unwanted side reactions and avoids the notoriously difficult extraction of a highly polar free base from an aqueous layer. The reaction is self-validating: complete consumption of the hydrophobic starting material is indicated when the opaque suspension transitions into a clear solution.
Step 2: Differential Precipitation of Byproducts
Remove the reaction vessel from the heat source and allow it to cool to room temperature.
Transfer the flask to an ice bath and chill the solution to 4°C for 2 hours.
Mechanistic Causality: Phthalic acid, the primary byproduct of the hydrolysis, has a steep temperature-dependent solubility curve in water (precipitating heavily at 4°C). Conversely, the target amine dihydrochloride remains completely dissolved. This differential solubility allows for a simple physical separation without complex chromatography.
Filter the cold mixture through a sintered glass funnel to remove the precipitated phthalic acid. Wash the filter cake with a minimal volume of ice-cold water (10 mL) to maximize the recovery of the product in the filtrate.
Step 3: Solvent Removal and Crude Isolation
Transfer the aqueous filtrate to a rotary evaporator.
Evaporate the solvent to complete dryness under reduced pressure (water bath at 50°C).
Mechanistic Causality: Complete removal of water and excess HCl gas is critical before recrystallization. Residual water will act as an anti-solvent during the subsequent ether precipitation step, severely depressing the final yield.
Step 4: Recrystallization and Polishing
Dissolve the crude, hygroscopic solid in a minimal volume of boiling absolute ethanol.
Slowly add ethyl ether dropwise to the hot solution until it becomes slightly turbid (reaching the cloud point).
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to induce crystallization.
Mechanistic Causality: The dihydrochloride salt is highly soluble in the polar protic network of ethanol but insoluble in non-polar ethyl ether. The controlled addition of ether lowers the dielectric constant of the solvent system, forcing the salt to nucleate and form high-purity crystals.
Filter the resulting white solid and dry under a high vacuum.
Expected Outcome: ~4.4 g of white crystalline solid (approx. 74% yield), with a sharp melting point of 189°C – 190°C.
Quantitative Reaction Optimization
To ensure reproducibility, the critical parameters of the synthesis are summarized below. Deviations from these parameters will directly impact the purity and yield of the final salt.
Table 2: Reaction Optimization & Causality Matrix
Process Step
Parameter
Mechanistic Rationale (Causality)
Expected Outcome
Hydrolysis
6N HCl, Reflux, 12h
Pyrazole is acid-stable. Acid drives phthalimide cleavage while directly forming the stable dihydrochloride salt.
Complete deprotection without pyrazole degradation (Clear solution).
Precipitation
Cool to 4°C
Exploits the steep solubility curve of phthalic acid in water vs. the highly soluble amine salt.
>95% precipitation of phthalic acid byproduct.
Isolation
Evaporation to dryness
Removes water and excess HCl gas, leaving the crude hygroscopic salt.
Crude solid ready for solvent exchange.
Purification
EtOH / Et₂O Recrystallization
Salt is soluble in polar protic EtOH but insoluble in non-polar Et₂O. Slow addition forces nucleation.
High-purity white crystals (MP: 189-190°C).
Application Note: Bioconjugation and Affinity Resins
Once isolated, 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is primed for downstream bioconjugation. Historically, the terminal primary amine of this compound has been coupled to activated dextran to synthesize affinity resins targeting the binary complex of alcohol dehydrogenase and NAD [2].
Design Considerations for Linker Length:
While the pyrazole ring successfully acted as a pharmacophore for the enzyme, researchers noted that the 3-carbon aliphatic chain provided a coupling arm of only 6 Ångströms. This length proved too short to overcome the steric hindrance of the dextran matrix, resulting in poor binding capacity for the macromolecular complex.
Modern Implications: In contemporary drug development, this specific failure highlights a critical lesson in spacer design. Today, this compound is frequently utilized as a terminal fragment in PROTAC (Proteolysis Targeting Chimera) synthesis or as a surface-functionalization agent. When designing affinity probes using this molecule, researchers must evaluate whether the 6 Ångström spacer is sufficient for their specific target's binding pocket depth, or if it requires extension via PEGylation prior to solid-support attachment.
References
PrepChem. "Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride." PrepChem Synthetic Protocols (Adapted from U.S. Patent 4,111,751). Available at:[Link]
Application
Amide coupling reactions with 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Application Note: Chemoselective Amide Coupling of 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride Executive Summary & Mechanistic Rationale The synthesis of complex pharmaceutical intermediates often requires the sele...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Amide Coupling of 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
Executive Summary & Mechanistic Rationale
The synthesis of complex pharmaceutical intermediates often requires the selective functionalization of specific moieties within a polyfunctional molecule. 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the design of kinase inhibitors and PROTAC linkers.
However, working with this compound presents two distinct chemical challenges:
Chemoselectivity: The molecule contains both a primary aliphatic amine and a secondary pyrazole nitrogen.
Salt Neutralization: It is supplied as a dihydrochloride salt, heavily altering the stoichiometry required for standard amide coupling.
Fortunately, the inherent electronic properties of the molecule allow for highly chemoselective N-acylation. The conjugate acid of the primary aliphatic amine has a pKa of ~10, making it a highly reactive nucleophile. In contrast, the pyrazole NH is part of an aromatic, delocalized system with a much lower pKa (~2.5), rendering it poorly nucleophilic at standard reaction temperatures (0 °C to room temperature). By carefully controlling the base stoichiometry and temperature, the primary amine can be selectively acylated without the need for pyrazole protecting groups.
Chemoselectivity rationale based on pKa and nucleophilicity differences.
Stoichiometry & Base Selection (E-E-A-T)
A common point of failure in amide couplings involving dihydrochloride salts is inadequate base stoichiometry. If the reaction environment remains acidic, the primary amine remains protonated and unreactive, leading to stalled reactions and degradation of the activated ester.
N,N-Diisopropylethylamine (DIPEA) is the optimal base for this transformation. It is highly sterically hindered, which prevents it from acting as a competing nucleophile against the activated carboxylic acid, yet it is sufficiently basic (aqueous pKa = 10.1) to fully deprotonate the primary amine hydrochloride[1].
The Causality of Equivalents:
To achieve a successful coupling, the total DIPEA equivalent must account for both the salt neutralization and the coupling reagent's catalytic cycle[2]:
2.0 to 2.2 equivalents are strictly required to neutralize the two equivalents of HCl bound to the pyrazole and the primary amine.
1.5 equivalents are required to drive the activation of the carboxylic acid (especially when using uronium/aminium salts like HATU, which generate acidic byproducts)[3].
Total DIPEA Required: ~3.5 to 4.0 equivalents relative to the amine.
Reaction workflow and stoichiometry logic for HATU-mediated amide coupling.
Quantitative Reagent Comparison
Selecting the right coupling reagent depends on the steric hindrance of the carboxylic acid and the desired scale of the reaction. The table below summarizes the expected performance of standard reagents with 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride.
Coupling Reagent
Base (Equiv)
Preferred Solvent
Reaction Time
Typical Yield
Byproduct Profile & Workup
HATU
DIPEA (4.0)
DMF
1 - 2 h
>85%
Generates HOAt (yellow). Requires aqueous wash or chromatography. Best for hindered acids.
EDC / HOBt
DIPEA (4.0)
DCM or DMF
4 - 12 h
70 - 85%
Water-soluble urea byproduct. Excellent for scale-up and simple aqueous extraction[4].
T3P (50% in EtOAc)
DIPEA (4.0)
EtOAc / DCM
2 - 6 h
75 - 90%
Water-soluble byproducts. Low toxicity, ideal for process chemistry.
Use this protocol for discovery-scale synthesis or when coupling sterically hindered carboxylic acids.
Step 1: Acid Activation
In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M concentration).
Add DIPEA (1.5 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 1.2 mmol).
Self-Validation Check: Stir at room temperature for 15–30 minutes. The solution should transition to a distinct yellow color, indicating the release of the HOAt anion and successful formation of the active OAt-ester[3].
Step 2: Amine Free-Basing
4. In a separate vial, suspend 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (1.1 equiv, 1.1 mmol) in anhydrous DMF (1.0 mL).
5. Add DIPEA (2.5 equiv, 2.5 mmol) to the suspension and sonicate for 2 minutes.
6. Self-Validation Check: The cloudy suspension of the hydrochloride salt will clarify into a homogeneous solution as the free base is generated. Spotting a micro-aliquot on dampened pH paper should indicate a pH > 9.
Step 3: Coupling and Isolation
7. Transfer the free-based amine solution dropwise into the activated acid solution at 0 °C.
8. Allow the reaction to warm to room temperature and stir for 1 hour.
9. Self-Validation Check: Monitor by LCMS. The mass of the active ester intermediate should be fully consumed and replaced by the target amide mass.
10. Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Scalable EDC/HOBt-Mediated Coupling
Use this protocol for larger-scale syntheses where chromatography-free isolation is preferred.
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM/DMF (4:1 v/v, 0.2 M).
Add EDC·HCl (1.2 equiv) and stir at 0 °C for 30 minutes to form the OBt-ester.
Add 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride (1.1 equiv) directly to the reaction mixture as a solid.
Slowly add DIPEA (4.0 equiv) dropwise over 10 minutes to maintain a controlled neutralization exotherm.
Stir at room temperature for 4–12 hours until LCMS indicates complete conversion.
Dilute with DCM and wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO3 (removes unreacted acid and HOBt), and water (removes EDC urea byproducts)[4]. Evaporation of the organic layer typically yields the product in >95% purity without column chromatography.
References
Source: ACS Publications (Organic Process Research & Development)
Application Note: Optimizing Reaction Conditions for Pyrazole Amine Dihydrochloride Salts
Executive Summary & Pharmacological Context Pyrazole amine dihydrochlorides are highly privileged scaffolds in modern medicinal chemistry. They serve as critical building blocks and active pharmacophores in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
Pyrazole amine dihydrochlorides are highly privileged scaffolds in modern medicinal chemistry. They serve as critical building blocks and active pharmacophores in the development of kinase inhibitors and non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors (1)[1]. While the free base form of pyrazole amines is useful for organic synthesis, converting these compounds into their dihydrochloride salts is essential for enhancing aqueous solubility, chemical stability, and bioavailability during in vitro and in vivo biological assays (2)[2].
This application note provides a comprehensive, self-validating methodology for optimizing the synthesis and isolation of pyrazole amine dihydrochloride salts, ensuring high purity and strict stoichiometric control.
Mechanistic Causality: The Challenge of Double Protonation
Synthesizing a true dihydrochloride salt from a pyrazole amine presents a unique thermodynamic challenge due to the stark difference in basicity between the two nitrogen centers:
The Primary/Secondary Amine: Highly basic (pKa ~ 9.0–10.5), this center protonates instantly upon the introduction of even mild acids, forming a mono-hydrochloride salt.
The Pyrazole Ring Nitrogen: Weakly basic (pKa ~ 2.5) due to the delocalization of its lone electron pair within the aromatic π-system.
If salt formation is attempted in an aqueous environment, the high hydration energy of the proton shifts the equilibrium backward, often resulting in a contaminated mixture of mono- and di-salts. To achieve complete double protonation, the reaction must be driven by Le Chatelier's principle using a massive stoichiometric excess of a strong, anhydrous acid in a low-dielectric solvent system (3)[3].
Synthetic Workflow
Fig 1: Optimized synthetic workflow for pyrazole amine dihydrochloride salts.
To establish the optimal conditions for dihydrochloride formation, we evaluated several solvent and acid combinations. The quantitative data below demonstrates why anhydrous conditions are non-negotiable for this class of compounds.
Solvent System
Acid Source
Equivalents
Temp (°C)
Yield (%)
Purity (HPLC %)
Mechanistic Rationale & Observation
Water / EtOH
37% Aq. HCl
2.5
25
45.0
88.5
High solubility of the di-salt in water leads to poor recovery; significant mono-salt contamination observed.
Methanol
HCl (gas)
2.0
0
72.0
94.0
Improved yield, but strict 2.0 eq stoichiometry risks incomplete protonation of the weakly basic pyrazole ring.
The following protocol outlines the optimized conversion of a pyrazole amine free base (synthesized via standard multicomponent condensation (4)[4]) into its pure dihydrochloride salt. Every step includes a validation checkpoint to ensure the system is functioning as intended.
Step 1: Free Base Dissolution
Action: Suspend 5.0 mmol of the pyrazole amine free base in 25 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
Causality: Ethanol provides sufficient polarity to dissolve the free base while remaining perfectly miscible with the anti-solvent (EtOAc) that will be introduced in the next step.
Validation Checkpoint: The solution must become completely clear upon stirring. Any persistent turbidity indicates the presence of polymeric impurities or inorganic salts, requiring a hot filtration step before proceeding.
Step 2: Anhydrous Acidification
Action: Under vigorous stirring, add 25 mL (50 mmol, 10 eq) of 2 M HCl in Ethyl Acetate (EtOAc) dropwise at room temperature. Stir the mixture continuously for 3 hours (3)[3].
Causality: The massive 10-fold stoichiometric excess is strictly required to force the protonation of the weakly basic pyrazole nitrogen. The EtOAc acts as an anti-solvent; it drastically lowers the bulk dielectric constant of the mixture, forcing the highly polar dihydrochloride salt out of solution and preventing reaction reversibility.
Validation Checkpoint: Immediate formation of a white cloud (the mono-salt) should be observed upon the first few drops. Over the 3-hour stirring period, this cloud must densify into a distinct, heavy crystalline precipitate (the di-salt).
Step 3: Isolation and Washing
Action: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with 25 mL of fresh EtOAc, followed by 25 mL of anhydrous diethyl ether. Dry under high vacuum for 12 hours.
Causality: EtOAc removes any trace unreacted free base and organic impurities. Diethyl ether washes away residual HCl and rapidly evaporates, preventing the hygroscopic salt from absorbing atmospheric moisture during drying.
Validation Checkpoint: Test the liquid filtrate with universal indicator paper. It must register a pH < 2, confirming that a sufficient excess of HCl was maintained throughout the entire crystallization process.
Analytical Characterization & Quality Control
To definitively prove the formation of the dihydrochloride (and rule out mono-hydrochloride contamination), the following analytical validations must be performed:
Elemental Analysis (CHNCl): This is the most reliable method for confirming salt stoichiometry. The mass percentage of Chlorine (Cl) must align with the theoretical calculation for two equivalents of HCl.
1H NMR Spectroscopy (in DMSO-d6): Look for a significant downfield shift in the pyrazole C4-H proton compared to the free base. Additionally, the presence of a broad, highly integrated exchangeable proton signal (representing
NH3+
and the protonated pyrazole
NH+
) confirms double protonation.
References
A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives.Longdom Publishing.
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.Arkivoc.
1H-Pyrazol-3-amine dihydrochloride.Benchchem.
3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride | CAS 1056451-38-7.Benchchem.
Application Note: Site-Selective Functionalization of the Pyrazole Ring in 3-(1H-pyrazol-4-yl)propan-1-amine
Executive Summary 3-(1H-pyrazol-4-yl)propan-1-amine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and agrochemical development. The presence of both an aliphatic primary amine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(1H-pyrazol-4-yl)propan-1-amine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and agrochemical development. The presence of both an aliphatic primary amine and a pyrazole heterocycle within the same scaffold presents a unique chemoselectivity challenge. This application note details field-proven, self-validating protocols for the site-selective functionalization of the pyrazole ring—specifically N-arylation and C-H halogenation—while preserving the integrity of the primary amine through strategic protecting group chemistry.
Mechanistic Rationale & Strategic Design
The Causality of Chemoselectivity:
The aliphatic primary amine of 3-(1H-pyrazol-4-yl)propan-1-amine is significantly more nucleophilic (conjugate acid pKₐ ~10.5) than the pyrazole nitrogen (conjugate acid pKₐ ~2.5). If subjected directly to electrophilic aromatic substitution or cross-coupling conditions, the primary amine will act as a competitive nucleophile, leading to rapid degradation or off-target poly-alkylation/arylation.
To circumvent this, we employ a transient masking strategy using a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate, tert-butyl (3-(1H-pyrazol-4-yl)propyl)carbamate, effectively pacifies the aliphatic amine. This allows the pyrazole ring to become the primary reactive center for downstream modifications:
N-Arylation (Position 1): The Lewis basic nitrogen site of the pyrazole ring acts as a potent nucleophile and directing group[1]. Copper-catalyzed N-arylation (Chan-Lam or Ullmann-type) proceeds efficiently on the protected intermediate, tolerating the Boc group while forming a new C-N bond[2].
C-H Halogenation (Positions 3/5): Direct C-H functionalization bypasses the need for costly pre-functionalized starting materials[3]. The C-4 position is occupied by the alkyl chain, which acts as a mild electron-donating group. This enhances the electron density at the C-3 and C-5 positions, making them highly susceptible to electrophilic aromatic substitution (EAS) using reagents like N-Bromosuccinimide (NBS)[4].
Strategic Workflow
Fig 1: Chemoselective workflow for the site-directed functionalization of the pyrazole core.
Experimental Protocols
Note: All protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to ensure intermediate fidelity before proceeding to subsequent steps.
Phase 1: Chemoselective Protection of the Primary Amine
Initialization: Dissolve 3-(1H-pyrazol-4-yl)propan-1-amine (10.0 mmol, 1.25 g) in 30 mL of anhydrous methanol.
Base Addition: Add triethylamine (Et₃N, 12.0 mmol, 1.67 mL) dropwise at 0 °C. The basic environment ensures the primary amine is fully deprotonated and primed for nucleophilic attack.
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol, 2.29 g) dissolved in 10 mL of methanol.
Incubation: Stir the reaction mixture at room temperature for 4 hours.
Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary amine starting material will stain intensely pink/purple; the Boc-protected product will not stain with Ninhydrin but will be UV active.
Workup: Concentrate under reduced pressure. Partition between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected intermediate.
Phase 2A: N-Arylation of the Pyrazole Ring (Chan-Lam Coupling)
Catalytic Cycle: Stir the mixture vigorously at room temperature for 16–24 hours. Crucial Causality: The open-air environment is mandatory, as atmospheric oxygen acts as the terminal oxidant to regenerate the active Cu(II) species in the Chan-Lam catalytic cycle[2].
Validation Checkpoint: LC-MS analysis should indicate the disappearance of the starting material mass[M+H]⁺ 226.1 and the appearance of the N-phenylated product[M+H]⁺ 302.2.
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine), followed by brine. Dry, concentrate, and purify via flash chromatography.
Initialization: Dissolve the Boc-protected intermediate (5.0 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
Electrophile Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 11.0 mmol, 1.96 g) in small portions over 15 minutes[4]. (Note: Using 2.2 equivalents drives the reaction to the 3,5-dibromo derivative. For mono-bromination, use 1.05 equivalents at -78 °C).
Incubation: Allow the reaction to warm to room temperature and stir for 2 hours.
Validation Checkpoint: TLC (Hexanes:EtOAc 1:1). The dibrominated product will elute significantly faster (higher R_f) than the starting material due to decreased polarity and loss of N-H hydrogen bonding.
Workup: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with water (5 x 30 mL) to remove DMF. Dry and concentrate.
Phase 3: Global Deprotection
Objective: Unmask the primary amine to yield the final functionalized 3-(1H-pyrazol-4-yl)propan-1-amine derivative.
Initialization: Dissolve the functionalized Boc-protected intermediate (2.0 mmol) in 10 mL of DCM.
Acid Cleavage: Add Trifluoroacetic acid (TFA, 5.0 mL) dropwise at 0 °C.
Incubation: Stir at room temperature for 1–2 hours.
Workup: Concentrate under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the product as a highly pure TFA salt.
Quantitative Data & Troubleshooting
The following table summarizes expected quantitative outcomes and field-tested troubleshooting metrics for the described workflows.
Reaction Phase
Target Transformation
Typical Yield
Key Troubleshooting Metric
Phase 1
Primary Amine Boc-Protection
85–95%
If bis-Boc formation is observed, reduce Boc₂O equivalents to 0.95 and strictly maintain the temperature at 0 °C during addition.
Phase 2A
N-Arylation (Chan-Lam)
60–75%
If conversion stalls, ensure robust airflow into the flask; O₂ is the terminal oxidant. Adding 4 Å molecular sieves can also prevent boronic acid degradation.
Phase 2B
C-H Bromination (NBS)
70–85%
If the mono-bromo intermediate persists, increase NBS to 2.5 equivalents and gently warm the reaction to 40 °C.
Phase 3
Global Deprotection
>95%
If incomplete cleavage occurs, add a cation scavenger (e.g., Triisopropylsilane, TIPS) to the TFA/DCM mixture to prevent side reactions.
References
Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. 3
Application Note & Protocol: Strategic Solvent Selection for Reactions with 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
Abstract and Core Challenge 3-(1H-pyrazol-4-yl)propan-1-amine is a versatile bifunctional building block in medicinal chemistry and drug development, featuring a nucleophilic primary amine and a pyrazole heterocycle.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract and Core Challenge
3-(1H-pyrazol-4-yl)propan-1-amine is a versatile bifunctional building block in medicinal chemistry and drug development, featuring a nucleophilic primary amine and a pyrazole heterocycle.[1][2] It is commonly supplied as a dihydrochloride (2HCl) salt to enhance stability and shelf-life. However, this salt form presents a significant challenge for synthetic chemists: its high polarity renders it largely insoluble in many common organic solvents.[3][4] Consequently, liberating the reactive free amine and achieving a homogeneous reaction environment requires a carefully considered strategy involving both a suitable base and, critically, the correct solvent.
This application note provides a comprehensive guide for selecting optimal solvents for reactions involving 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl. We will analyze the physicochemical properties of the molecule, present a decision-making framework for solvent choice, and provide detailed, validated protocols for a common synthetic transformation: N-acylation.
Physicochemical Profile and Synthetic Implications
The reactivity of 3-(1H-pyrazol-4-yl)propan-1-amine is governed by its two key functional groups: the primary alkyl amine and the pyrazole ring. The primary amine is the most nucleophilic site, readily participating in reactions like acylation, sulfonylation, and alkylation.[5] The pyrazole ring contains two nitrogen atoms: a pyrrole-like N-H nitrogen and a pyridine-like nitrogen. While less nucleophilic than the primary amine, these sites can participate in reactions under certain conditions.[6]
The dihydrochloride salt form means that two equivalents of a base are required to generate the neutral, nucleophilic free amine. The primary challenge is to find a solvent that can effectively dissolve this polar salt, the chosen base, and the electrophilic reaction partner without interfering with the reaction.
Table 1: Physicochemical Properties of 3-(1H-pyrazol-4-yl)propan-1-amine and its Dihydrochloride Salt
The optimal solvent must satisfy several criteria: it must solubilize the starting materials, be inert to the reaction conditions, and facilitate the desired chemical transformation. For a salt like 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl, this process often involves a trade-off between solubility and reactivity.
Caption: Decision tree for solvent selection strategy.
Solvent Recommendations and Rationale
The choice of solvent directly impacts reaction kinetics, yield, and purity. Below is a summary of common solvent classes and their suitability.
Table 2: Solvent Suitability for Reactions with 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl
Solvent Class
Examples
Suitability & Rationale
Recommended Base
Pros
Cons
Polar Aprotic
DMF, DMAc, NMP, CH₃CN
Highly Recommended. These solvents possess a high dielectric constant, enabling them to dissolve the polar amine salt and facilitate a homogeneous reaction.[9][10] Acetonitrile is often a good first choice due to its lower boiling point, making it easier to remove during workup.[5][11]
DIPEA, Et₃N
Homogeneous reaction, generally faster kinetics, good for a wide range of coupling reagents.[10]
High boiling points (DMF, NMP) can complicate purification; potential for side reactions with some reagents.
Ethereal
THF, 2-MeTHF
Situational. The amine salt has very low solubility. These are best used if the free amine is generated and extracted first, or for reactions run as a suspension. 2-MeTHF is a greener alternative to DCM.[12]
DIPEA, Et₃N
Easy to remove, generally inert.
Poor solubility of the salt leads to heterogeneous mixtures and potentially slow/incomplete reactions.
Chlorinated
DCM, Chloroform
Situational (Suspension). Similar to ethereal solvents, the salt is largely insoluble. However, these are excellent solvents for many organic coupling reagents and the final product, making workup straightforward.[13]
DIPEA, Et₃N
Excellent for product solubility, easy to remove, compatible with many reagents.
Heterogeneous reaction, environmental concerns (especially for chloroform).
Polar Protic
H₂O, EtOH, IPA
Use with Caution. These solvents readily dissolve the amine salt. However, their nucleophilic nature means they can compete with the amine in reactions with electrophiles like acyl chlorides or anhydrides.[5][14] Best for specific protocols like aqueous acylations with a base like NaHCO₃.[14]
NaHCO₃, K₂CO₃
"Green" solvent (water), excellent salt solubility.
Solvent can participate in the reaction, limiting scope; product may be water-soluble, complicating extraction.
Application Protocols: N-Acylation (Amide Bond Formation)
N-acylation is one of the most common transformations performed with primary amines. The following protocols provide validated methods for acylating 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl with a representative carboxylic acid using a standard coupling agent (EDC) or with an acyl chloride.
Caption: General workflow for N-acylation reactions.
Protocol A: Homogeneous Amide Coupling in Acetonitrile
This is the recommended general-purpose protocol, leveraging a polar aprotic solvent to achieve a homogeneous reaction mixture.
HOBt (Hydroxybenzotriazole) (0.2 eq, optional but recommended to suppress racemization)[10][15]
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
Anhydrous Acetonitrile (CH₃CN)
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl (1.0 eq) and the carboxylic acid (1.1 eq).
Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
Stir the resulting suspension and cool the flask in an ice-water bath to 0 °C.
Slowly add DIPEA (2.5 eq) dropwise. The mixture should become clearer as the free amine is generated and dissolves. Stir for 15 minutes at 0 °C.
In a separate vial, dissolve EDC·HCl (1.2 eq) and HOBt (0.2 eq) in a small amount of anhydrous acetonitrile.
Add the EDC/HOBt solution to the reaction mixture dropwise, maintaining the temperature at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
Workup: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography to yield the desired amide.
Protocol B: Heterogeneous Acylation with an Acyl Chloride in DCM
This protocol is useful when a less polar solvent is preferred for ease of workup, proceeding via a suspension.
To a dry round-bottom flask under an inert atmosphere, add 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl (1.0 eq).
Add anhydrous DCM to form a stirrable suspension (approx. 0.1 M).
Cool the flask in an ice-water bath to 0 °C.
Slowly add triethylamine (3.0 eq). Stir the thick suspension vigorously for 20-30 minutes.
Add the acyl chloride (1.1 eq) dropwise. A precipitate of triethylamine hydrochloride will form.[16]
Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers. Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Protocol C: "Green" Acylation in an Aqueous Medium
This protocol leverages the high water solubility of the amine salt for a chemoselective acylation in an environmentally benign solvent.[14]
Materials:
3-(1H-pyrazol-4-yl)propan-1-amine 2HCl (1.0 eq)
Anhydride (e.g., Acetic anhydride) (1.5 eq)
Sodium bicarbonate (NaHCO₃) (4.0 eq)
Water
Procedure:
Dissolve 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl (1.0 eq) in water (approx. 0.2 M) in a flask.
Cool the solution in an ice-water bath.
Slowly and portion-wise, add sodium bicarbonate (4.0 eq). Be cautious of CO₂ evolution. Stir until all the bicarbonate has dissolved and gas evolution ceases.
Add the anhydride (1.5 eq) dropwise to the vigorously stirred solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-3 hours. The product may precipitate from the solution.
Workup: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the reaction mixture with a suitable organic solvent like ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Recrystallize the product or purify by column chromatography if necessary.
Conclusion
The dihydrochloride salt form of 3-(1H-pyrazol-4-yl)propan-1-amine necessitates a deliberate and informed approach to solvent selection. For general-purpose amide couplings and similar reactions, polar aprotic solvents like acetonitrile and DMF offer the most reliable path to success by ensuring a homogeneous reaction environment. However, alternative strategies using heterogeneous systems in solvents like DCM or aqueous media provide viable, and in some cases advantageous, alternatives. By understanding the interplay between the substrate's solubility, the base, and the solvent's properties, researchers can effectively utilize this valuable building block in a wide array of synthetic applications.
References
Benchchem. Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles.
The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
Ingenta Connect. Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine.
ACS Publications. Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene | Journal of the American Chemical Society.
ACS Publications. Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions | Organic Letters.
NSF PAR. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles.
MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
Mild and eco-friendly chemoselective acylation of amines in aqueous medium.
Sciencemadness.org. Solubility of organic amine salts.
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
TSI Journals. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Journal of King Saud University. Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling.
Application Notes and Protocols for the Scalable Synthesis of 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the scalable synthesis of 3-(1H-pyrazol-4-yl)prop...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the scalable synthesis of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. Recognizing the importance of this pyrazole-containing scaffold, this guide moves beyond theoretical outlines to present a detailed, practical, and scalable synthetic strategy. The protocols herein are designed to be robust and reproducible, with a focus on process efficiency, safety, and the generation of high-purity material suitable for drug development pipelines. We will delve into the rationale behind the chosen synthetic route, offering insights into reaction mechanisms and optimization strategies. This guide is intended to empower researchers and process chemists to confidently produce multi-gram to kilogram quantities of the target compound.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore. The title compound, 3-(1H-pyrazol-4-yl)propan-1-amine, and its dihydrochloride salt are of particular interest as they provide a versatile handle for the introduction of diverse functionalities through the primary amine, enabling the exploration of structure-activity relationships in drug discovery programs. A scalable and cost-effective synthesis is therefore a critical prerequisite for its widespread application.
Strategic Approach to a Scalable Synthesis
A successful scalable synthesis must prioritize the use of readily available and inexpensive starting materials, robust and high-yielding reactions, and purification methods that are amenable to large-scale production. After a thorough evaluation of various synthetic strategies, we propose a three-stage approach that is both efficient and scalable.
DOT Script for Synthetic Strategy Overview
Caption: Workflow for the Knorr pyrazole synthesis.
Readily available and cost-effective starting materials for the unsubstituted pyrazole core.
Solvent
Ethanol/Water
A green and cost-effective solvent system that facilitates the reaction and product isolation.
Catalyst
Dilute Hydrochloric Acid
A common and inexpensive acid catalyst for the Knorr synthesis. [2]
Temperature
Reflux
Ensures a reasonable reaction rate without significant decomposition.
Work-up
Neutralization, Extraction
A standard and scalable work-up procedure.
Purification
Distillation
Vacuum distillation is an effective method for purifying 1H-pyrazole on a large scale.
Step-by-Step Procedure:
To a stirred solution of malondialdehyde tetraethyl acetal (1.0 eq) in a mixture of ethanol and water (3:1), slowly add hydrazine hydrate (1.1 eq).
Add a catalytic amount of dilute hydrochloric acid.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude 1H-pyrazole by vacuum distillation.
Stage 2: Introduction of the Propanenitrile Side Chain at the C4-Position
A two-step sequence involving a Vilsmeier-Haack formylation followed by a Wittig reaction provides a scalable and efficient route to introduce the propanenitrile side chain at the C4 position of the pyrazole ring.
2.1 Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles and is well-suited for industrial-scale production.
[3][4]
Protocol 2: Synthesis of 1H-pyrazole-4-carbaldehyde
Standard reagents for the Vilsmeier-Haack reaction. [5]
Solvent
Dichloromethane (DCM) or neat DMF
DCM can be used as a solvent, or the reaction can be run in an excess of DMF.
Temperature
0 °C to reflux
The Vilsmeier reagent is typically formed at low temperatures, and the formylation may require heating.
Work-up
Quenching with ice/water, Neutralization
Careful quenching is required to manage the exotherm.
Purification
Recrystallization
A highly scalable purification method for solid products.
Step-by-Step Procedure:
In a reactor equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) to 0 °C.
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
Add a solution of 1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent.
Heat the reaction mixture and monitor by TLC or HPLC until the starting material is consumed.
Cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until the product precipitates.
Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-pyrazole-4-carbaldehyde.
2.2 Wittig Reaction for Chain Extension
The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds. [6][7]The use of a stabilized ylide, such as (cyanomethylene)triphenylphosphorane, allows for the efficient conversion of the aldehyde to the corresponding acrylonitrile derivative.
Protocol 3: Synthesis of 3-(1H-pyrazol-4-yl)acrylonitrile
Parameter
Value
Rationale/Comments
Reactants
1H-pyrazole-4-carbaldehyde, (Cyanomethyl)triphenylphosphonium chloride, Sodium hydride (NaH) or Potassium tert-butoxide
Standard reagents for a Wittig reaction to form an α,β-unsaturated nitrile. [8]
Solvent
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Aprotic polar solvents are suitable for the Wittig reaction.
Temperature
0 °C to room temperature
The ylide is typically generated at 0 °C, and the reaction with the aldehyde is then allowed to proceed at room temperature.
Work-up
Quenching, Extraction
Standard work-up procedure to isolate the product.
Purification
Recrystallization or Column Chromatography
Recrystallization is preferred for scalability.
Step-by-Step Procedure:
To a suspension of (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.
Stir the mixture at 0 °C for 1 hour to generate the ylide.
Add a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system.
Stage 3: Amine Formation and Dihydrochloride Salt Preparation
The final stage involves the reduction of the nitrile to the primary amine, followed by the formation of the dihydrochloride salt.
3.1 Reduction of the Nitrile
Catalytic hydrogenation is a highly efficient and scalable method for the reduction of nitriles to primary amines.
[9][10]
Advanced Bioconjugation Strategies Utilizing Pyrazole-Linker Amines: From Radiopharmaceuticals to Site-Selective Protein Tagging
Executive Summary & Chemical Rationale Bioconjugation—the covalent linking of biomolecules to synthetic functional groups—is a foundational technology in modern therapeutics, diagnostics, and structural biology[1]. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
Bioconjugation—the covalent linking of biomolecules to synthetic functional groups—is a foundational technology in modern therapeutics, diagnostics, and structural biology[1]. While traditional aliphatic bifunctional crosslinkers (e.g., standard NHS-esters or maleimides) dominate routine workflows, they often lack the specialized electronic and steric properties required for advanced applications.
Pyrazole-linker amines have emerged as a highly versatile class of bifunctional reagents. The chemical causality behind their utility lies in their dual-functional architecture:
The Amine Terminus : Provides a canonical, highly nucleophilic site for standard bioconjugation techniques, allowing seamless integration with activated carboxylates on peptides or proteins[1].
The Pyrazole Core : Offers unique electron-donating properties. The pyrazole nitrogen atoms act as excellent
σ
-donors and moderate
π
-acceptors, making them ideal for stable transition metal chelation in radiopharmaceuticals[2]. Furthermore, the pyrazole ring can be activated via photoredox catalysis to achieve highly sought-after site-selective conjugation at unactivated amino acid residues[3].
This application note details the mechanistic principles, validated protocols, and quantitative performance metrics for utilizing pyrazole-linker amines in cutting-edge bioconjugation workflows.
Application I: Bifunctional Chelators for Radiopharmaceuticals
In the development of tumor-seeking radiopharmaceuticals, the bioactive peptide must be covalently conjugated to a radioisotope carrier. The structural assembly of this linker-drug module dictates the in vivo stability and clearance profile of the construct[4].
Mechanistic Causality
Bifunctional chelators based on pyrazolyl derivatives—such as
3,5-Me2-pz(CH2)2N((CH2)3COOH)(CH2)2NH2
(L6) and
pz(CH2)2N((CH2)3COOH)(CH2)2NH2
(L7)—are specifically designed to bridge a targeting peptide and a radioisotope[5].
Conjugation : The primary amine of the linker is coupled to the C-terminus of a tumor-seeking peptide (e.g., glycylglycine models) via standard amide bond formation[2].
Chelation : The pyrazole ring, combined with the tertiary amine in the linker backbone, creates a highly stable tridentate coordination sphere for the
fac-[M(CO)3]+
core (where M =
99mTc
or
Re
). This specific geometry thermodynamically prevents in vivo transchelation by endogenous ligands like cysteine or histidine, ensuring the radioisotope does not detach and cause off-target radiation toxicity[2].
Workflow for synthesizing radiolabeled peptide conjugates using pyrazole-linker amines.
Early conjugation technologies depended on the random modification of highly abundant lysine or cysteine residues, resulting in heterogeneous mixtures of labeled proteins[6]. Targeting inert residues like phenylalanine offers a pathway to true site-selectivity.
Mechanistic Causality
Phenylalanine lacks a nucleophilic side chain, rendering it invisible to standard EDC/NHS or maleimide chemistry. However, utilizing a visible-light-induced photoredox strategy allows functionalized pyrazoles to tag phenylalanine residues specifically[3].
Activation : A photoredox catalyst (
TPT+BF4−
) under blue LED irradiation undergoes a single-electron-oxidation cycle. In the presence of atmospheric oxygen, this generates an oxidative species that deprotonates the pyrazole[6].
Conjugation : The resulting pyrazole radical selectively attacks the electron-rich aromatic ring of phenylalanine. By using a pyrazole equipped with a bioorthogonal handle (e.g., 4-ethynyl-1H-pyrazole), researchers can install an alkyne directly onto a native protein (such as the B1Phe residue of insulin) for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].
Visible-light-induced photoredox bioconjugation of phenylalanine using pyrazoles.
Self-Validating Experimental Protocols
Protocol A: EDC/NHS Coupling of Pyrazole-Linker Amines to Peptides
This protocol details the zero-length crosslinking of a pyrazole-linker amine to a carboxyl-containing peptide[1].
Step 1: Carboxyl Activation
Dissolve the target peptide in Activation Buffer (100 mM MES, 150 mM NaCl, pH 5.5). Causality: A pH of 5.5 is optimal for EDC activation, minimizing the rapid hydrolysis of the O-acylisourea intermediate.
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. Incubate at room temperature for 15 minutes. Causality: Sulfo-NHS converts the unstable EDC intermediate into a semi-stable amine-reactive ester.
Step 2: Buffer Exchange & Conjugation
Immediately remove excess EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).
Add a 5-fold molar excess of the pyrazole-linker amine (e.g., L6 ligand). Causality: At pH 7.2, the primary amine of the linker is sufficiently deprotonated to act as a strong nucleophile against the Sulfo-NHS ester.
Validation : Analyze the reaction mixture via LC-MS. Self-Validation Checkpoint: The reaction is deemed successful only if the mass spectrum shows a shift corresponding to the exact molecular weight of the pyrazole linker minus
H2O
(due to amide bond formation).
This protocol describes the site-specific tagging of insulin using a functionalized pyrazole[3].
Step 1: Reaction Assembly
Prepare a solution of the target protein (e.g., native mammalian insulin, 0.2 mmol) in a
CH3CN/H2O
(1:1, v/v) solvent system.
Add the functionalized pyrazole (e.g., 4-ethynyl-1H-pyrazole, 0.3 mmol, 1.5 equiv.).
Add the photosensitizer
TPT+BF4−
(0.04 mmol, 20 mol%).
Step 2: Photoredox Irradiation
Expose the reaction vessel to an air atmosphere. Causality: Atmospheric oxygen is strictly required to act as the terminal oxidant in the single-electron deprotonation cycle[6].
Irradiate the mixture using 3 W blue LEDs at 25 °C for 2 to 10 hours.
Step 3: Self-Validation & Purification
Validation : Run a parallel control reaction wrapped entirely in aluminum foil (Dark Control). Self-Validation Checkpoint: LC-MS analysis must show <1% product formation in the Dark Control, proving the bioconjugation is strictly photochemically driven.
Purification : Remove solvents under reduced pressure and purify the pyrazole-tagged protein via size-exclusion chromatography. For insulin, validate the dissociation of the hexamer into the monomeric form using Small Angle X-ray Scattering (SAXS), confirming an
Rg
value of ~12.36 Å[6].
Quantitative Performance Metrics
The following table summarizes the comparative experimental data for pyrazole-based bioconjugation techniques, allowing for rapid evaluation of reaction parameters and expected outcomes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of pyrazole-containing therapeutics. Coupling 3-(1H-pyrazol-4-yl)propan-1-amine presents a unique set of challenges due to its bifunctional nucleophilicity and extreme hydrophilicity.
This guide deconstructs the causality behind low yields and provides field-proven, self-validating protocols to ensure reproducible amide bond formation.
Diagnostic Workflow
Before altering your protocol, use the diagnostic logic tree below to match your specific analytical observations (LC-MS/Isolated Yield) to the correct chemical intervention.
Diagnostic workflow for identifying and resolving pyrazole-amine coupling bottlenecks.
In-Depth Troubleshooting Guide
Q: Why am I seeing a mixture of mono- and bis-acylated products in my LC-MS?A: This is a classic chemoselectivity issue. While the primary aliphatic amine is kinetically more nucleophilic (pKa ~10), the secondary amine of the pyrazole ring can undergo competitive acylation. This is exacerbated when using an excess of the acylating agent or strong bases (like DBU) that deprotonate the pyrazole ring, drastically increasing its nucleophilicity. Literature confirms that unprotected pyrazole nitrogens often inhibit clean mono-amide synthesis due to competitive reactivity, necessitating either strict stoichiometric control or transient Boc-protection[1].
Actionable Fix: Strictly limit your carboxylic acid to 0.95–1.0 equivalents. If bis-acylation persists, pre-protect the starting material to form 1-Boc-3-(1H-pyrazol-4-yl)propan-1-amine prior to coupling.
Q: My LC-MS shows a major byproduct at +98 Da. What is this and how do I prevent it?A: You are observing guanidinylation, a common pitfall when using uronium/aminium-based coupling reagents like HATU or HBTU. HATU is highly electrophilic. If 3-(1H-pyrazol-4-yl)propan-1-amine is introduced into the reaction mixture before the carboxylic acid is fully activated into the HOAt ester, the primary amine will directly attack the uronium carbon of HATU. This forms an irreversible tetramethylguanidinium byproduct (+98 Da), permanently capping your amine and stalling the reaction[2].
Actionable Fix: Always pre-activate your carboxylic acid with HATU and DIPEA for at least 10 minutes before adding the amine. Alternatively, switch to a carbodiimide reagent like EDC·HCl, which does not cause guanidinylation.
Q: The reaction goes to completion, but my isolated yield after aqueous workup is under 30%. Where is my product?A: Your product is likely trapped in the aqueous layer. The incorporation of a highly polar pyrazole ring alongside a newly formed amide creates a molecule with a strong propensity for hydrogen bonding with water. During standard liquid-liquid extraction (e.g., EtOAc/Water), the product partitions heavily into the aqueous phase.
Actionable Fix: Switch your coupling reagent to EDC·HCl. Because EDC and its urea byproduct are entirely water-soluble, you can often bypass complex organic washes[3]. Furthermore, if extraction is mandatory, saturate the aqueous layer with NaCl (salting out) and switch your extraction solvent from EtOAc to 2-MeTHF, which possesses a superior partition coefficient for polar heterocycles.
Quantitative Data: Coupling Reagent Comparison
To optimize your specific workflow, compare the performance metrics of standard coupling systems when applied to unprotected pyrazole-amines:
Coupling System
Pre-activation Needed?
Guanidinylation Risk
Chemoselectivity (Mono:Bis)
Workup Complexity
Recommended Use Case
HATU / DIPEA
Yes (Strict, 5-10 min)
High (if amine added early)
Moderate
High (DMF removal required)
Highly sterically hindered acids
EDC·HCl / HOBt
No (One-pot viable)
None
High
Low (Water-soluble byproducts)
Standard couplings (Recommended)
T3P / Pyridine
No
None
Very High
Very Low (Water-soluble)
Highly polar substrates
Self-Validating Experimental Protocol
For the highest yield and easiest isolation of 3-(1H-pyrazol-4-yl)propan-1-amine derivatives, we strongly recommend the EDC·HCl / HOBt methodology. This protocol is designed as a self-validating system, ensuring you can verify success at each intermediate stage.
Self-validating experimental workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
Step 1: Carboxylic Acid Activation
Procedure: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.2 M). Add EDC·HCl (1.2 eq) in one portion. Stir at room temperature for 15–30 minutes.
Causality: Activating the acid first prevents unreacted coupling reagent from interacting with the amine, while HOBt suppresses racemization and forms a highly reactive OBt-ester.
Validation Checkpoint 1: Spot the reaction on TLC. You should observe the disappearance of the baseline carboxylic acid spot and the formation of a less polar, UV-active OBt-ester spot.
Step 2: Nucleophilic Addition
Procedure: Add 3-(1H-pyrazol-4-yl)propan-1-amine (1.05 eq) followed by DIPEA (2.0 eq) dropwise. Stir at room temperature for 2–4 hours.
Causality: Gradual addition of the amine controls the local concentration of the nucleophile, heavily favoring the more reactive primary aliphatic amine over the secondary pyrazole NH, thus preventing bis-acylation.
Validation Checkpoint 2: Pull a 5 µL aliquot, dilute in MeCN, and run an LC-MS. Confirm the presence of the desired product mass [M+H]⁺ and the absence of the +98 Da adduct.
Step 3: Phase-Optimized Workup
Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3 times with 2-MeTHF (do not use EtOAc or DCM). Wash the combined organic layers once with a minimal amount of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: EDC·HCl and its urea byproduct partition cleanly into the aqueous layer[3]. 2-MeTHF prevents the polar pyrazole-amide product from being lost to the aqueous phase during the basic wash.
Technical Support Center: Purification Strategies for 3-(1H-pyrazol-4-yl)propan-1-amine Intermediates
Welcome to the Technical Support Center for polar heterocyclic amine purification. 3-(1H-pyrazol-4-yl)propan-1-amine is a highly polar, bifunctional intermediate widely used in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for polar heterocyclic amine purification. 3-(1H-pyrazol-4-yl)propan-1-amine is a highly polar, bifunctional intermediate widely used in drug development. It presents unique purification challenges due to its primary aliphatic amine (strong base, pKa ~10.5), pyrazole ring (hydrogen bond donor/acceptor, metal chelator), and high water solubility.
This guide is designed for researchers and process chemists to troubleshoot common isolation bottlenecks, understand the physicochemical causality behind chromatographic failures, and implement self-validating purification workflows.
Troubleshooting & FAQs
Q1: My compound irreversibly binds or severely streaks on standard normal-phase silica (SiO₂). How can I improve recovery?Causality: The acidic silanol groups (Si-OH) on bare silica gel strongly interact with the basic primary amine via ionic and hydrogen bonding. This leads to irreversible retention or severe tailing, which dilutes the product and ruins resolution[1].
Solution:
Mobile Phase Modifiers: Add a volatile base like 1–5% triethylamine (TEA) or 0.1–1 M methanolic ammonia to your mobile phase (e.g., DCM/MeOH/NH₃). This dynamically masks the acidic silanol sites.
Stationary Phase Switch (HILIC): Switch to an amine-bonded stationary phase (e.g., propyl amine bonded silica). The amine functional group creates a "base shield" that minimizes compound–silica interactions. This allows you to flip the separation mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC), using water as the strong solvent to elute the highly polar pyrazole-amine[2].
Q2: I synthesized the intermediate via catalytic hydrogenation (e.g., Pd/C) or cross-coupling. How do I remove residual metal contaminants that co-elute?Causality: Both the pyrazole nitrogens and the primary amine act as excellent bidentate ligands for transition metals. Standard chromatography often fails to break these stable chelate complexes, leading to colored impurities and failed elemental analysis.
Solution: Utilize silica-bound metal scavengers prior to chromatography. Scavengers like silica-bound thiol (SiliaMetS Thiol) or cysteine (SiliaMetS Cysteine) have a thermodynamically higher affinity for Pd, Pt, and Ni than the pyrazole-amine ligand[3]. Incubating the crude mixture with these scavengers effectively strips the metal from the product.
Q3: Liquid-liquid extraction (LLE) is failing because the compound stays in the aqueous phase. How do I isolate the free base?Causality: The high polarity and low molecular weight (125.17 g/mol ) of 3-(1H-pyrazol-4-yl)propan-1-amine make its partition coefficient heavily favor the aqueous phase, especially if the amine is protonated during an acidic workup.
Solution: Bypass aqueous workup entirely by utilizing Strong Cation Exchange (SCX) chromatography in a "Catch and Release" methodology[4].
Q4: How does SCX "Catch and Release" work for this specific intermediate?Causality: SCX media (e.g., silica-bound tosic acid or propylsulfonic acid) has a pKa < 1. When the crude mixture is loaded, the primary amine (pKa ~10.5) is protonated and forms a strong ionic bond with the sulfonate[4]. Neutral and non-basic impurities (e.g., unreacted starting materials, triphenylphosphine oxide) are not retained and wash away with organic solvents[1]. The target amine is then "released" by washing with a strong volatile base (e.g., 5% NH₃ in Methanol), which deprotonates the amine, breaking the ionic interaction[1].
Quantitative Data & Strategy Selection
To optimize your purification, select the stationary phase that matches your specific impurity profile.
Table 1: Comparison of Stationary Phases for 3-(1H-pyrazol-4-yl)propan-1-amine
Stationary Phase
Retention Mechanism
Best Used For
Typical Solvents
Bare Silica (SiO₂)
Adsorption / H-bonding
Non-polar impurities (Not recommended for pure amine)
DCM / MeOH / 1% NH₃
Amine-Bonded Silica
HILIC / Base-shielding
Highly polar reaction mixtures
MeCN / Water (Gradient)
C18 (Reverse Phase)
Hydrophobic Partitioning
Separating regioisomers (e.g., 3- vs 4-substituted)
Water / MeCN + 0.1% NH₄OH
SCX (Propylsulfonic)
Strong Cation Exchange
"Catch and Release" isolation from neutral crude
Load: DCM. Wash: MeOH. Elute: 5% NH₃/MeOH
Experimental Protocols
Protocol A: SCX "Catch and Release" Isolation
This protocol is a self-validating system: by checking the UV/Ninhydrin activity of the wash fractions, you can confirm that the amine is securely "caught" on the column before elution.
Materials: SCX-2 or SCX-3 cartridge (e.g., ISOLUTE Si-TsOH)[4], Methanol (MeOH), Dichloromethane (DCM), 2.0 M Ammonia in Methanol.
Steps:
Conditioning: Flush the SCX column with 3 Column Volumes (CV) of MeOH, followed by 3 CV of DCM.
Loading: Dissolve the crude 3-(1H-pyrazol-4-yl)propan-1-amine in a minimum volume of DCM (or DCM/MeOH if solubility is poor). Load onto the column at a flow rate of 1-2 drops/second.
Washing (Catch): Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.
Validation Check: Spot the wash fractions on a TLC plate and stain with Ninhydrin. There should be NO purple spots, confirming the amine is retained.
Elution (Release): Elute the target compound using 4 CV of 5% NH₃ in MeOH (or 2.0 M NH₃/MeOH).
Validation Check: Spot this fraction on TLC; a strong purple spot with Ninhydrin confirms elution.
Isolation: Evaporate the ammoniacal methanol under reduced pressure to yield the pure free base.
Protocol B: Metal Scavenging Post-Hydrogenation
Steps:
Concentrate the crude reaction mixture and redissolve in DMF or THF.
Add 3–5 equivalents (relative to the catalyst loading) of SiliaMetS Thiol or Cysteine[3].
Stir the suspension at 40 °C for 4 hours.
Filter the mixture through a pad of Celite to remove the silica-bound metal complex.
Proceed directly to Protocol A (SCX) to isolate the amine from the DMF/THF solvent.
Workflow Visualizations
SCX Catch-and-Release workflow for polar amine purification.
Purification strategy decision tree based on impurity profile.
References
ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines. Biotage.
Technical Support Center: Handling 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the critical handling challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the critical handling challenges associated with 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride .
Because this molecule contains two basic nitrogen centers (the primary aliphatic amine and the pyrazole ring), it is typically supplied as a dihydrochloride salt to improve aqueous solubility[1]. However, this salt form introduces severe hygroscopicity, leading to deliquescence, stoichiometry errors, and formulation instability[2]. This guide provides field-proven, self-validating protocols to ensure scientific integrity across your workflows.
Part 1: Troubleshooting & FAQs
Q: Why does my 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride turn into a sticky paste when left on the bench?A: This phenomenon is known as deliquescence. The dihydrochloride salt contains two chloride counterions. Because chloride ions possess a high charge density, they act as highly efficient hydrogen-bond acceptors for atmospheric water vapor[1]. Once the salt absorbs a critical threshold of moisture from the air, the crystal lattice collapses, and the compound literally dissolves in its own water of hydration[2].
Q: My downstream amide coupling reactions are failing or giving inconsistent yields. Could the salt be the issue?A: Yes, for two mechanistic reasons. First, when a hygroscopic salt absorbs water, its effective bulk molecular weight increases. If you weigh the compound without accounting for this absorbed water, you are introducing fewer moles of the active amine than calculated, leading to severe stoichiometry errors[2]. Second, the absorbed water will rapidly hydrolyze moisture-sensitive coupling reagents (such as HATU, EDC, or organometallic catalysts). You must determine the water content via Karl Fischer (KF) titration prior to the reaction or handle the material strictly in a controlled environment[3].
Q: We are formulating this compound into a solid dosage form, but we observe discoloration and instability. What is causing this?A: You are likely observing disproportionation induced by your excipients. Weakly basic HCl salts are highly susceptible to proton transfer when formulated with alkaline excipients or specific lubricants like magnesium stearate. The stearate ion acts as a proton acceptor, stripping the proton from the amine to form the free base and highly deliquescent magnesium chloride[4]. This not only alters the drug's solubility profile but introduces further moisture into the system. Consider switching to a non-interacting lubricant like sodium stearyl fumarate[4].
Part 2: Experimental Protocols
To ensure reproducibility, all handling of this compound must follow a self-validating system where environmental exposure is minimized and quantified.
Protocol 1: Precision Weighing of Highly Hygroscopic Dihydrochloride Salts
Causality: Direct contact with ambient air causes rapid weight gain, leading to a continuous, unidirectional drift on the analytical balance[5]. The incremental difference method must be used to isolate the sample from the atmosphere.
Preparation: Pre-dry all spatulas and glass vials in a vacuum oven (120°C) overnight. Cool them in a desiccator over anhydrous calcium sulfate.
Environment: Place the analytical balance in a humidity-controlled weighing room (RH < 40%) or, ideally, inside a glove box purged with Argon[3].
Taring: Place a clean, sealed vial on the balance and tare to zero.
Transfer: Uncap the vial, rapidly transfer the estimated amount of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride using a dried spatula, and immediately recap the vial tightly[5].
Validation: Record the final weight of the sealed vial. The difference represents the exact mass transferred. If the balance reading drifts while the vial is sealed, moisture is present on the exterior of the vial; wipe with a lint-free cloth and re-weigh.
Protocol 2: Conversion of Dihydrochloride to Free Base
Causality: The free base of the amine is significantly less hygroscopic than the dihydrochloride salt because it lacks the highly coordinating chloride ions[6]. Converting the salt to the free base is a definitive solution for moisture-sensitive anhydrous synthesis.
Dissolution: Dissolve 1.0 equivalent of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride in a minimal volume of anhydrous methanol under an Argon atmosphere.
Neutralization: Add 2.2 equivalents of a non-nucleophilic, insoluble base (e.g., finely powdered anhydrous potassium carbonate,
K2CO3
).
Agitation: Stir the suspension vigorously for 60 minutes at room temperature. The formation of a white precipitate (KCl) indicates successful deprotonation.
Filtration: Filter the suspension through a pad of Celite under an inert atmosphere to remove the inorganic salts.
Isolation: Concentrate the filtrate under reduced pressure. The resulting free base should be stored under Argon and used immediately in anhydrous coupling reactions to prevent oxidative degradation.
Part 3: Data Presentation & Decision Logic
Quantitative Comparison of Salt Forms
To optimize your workflow, compare the physical properties of the compound's various forms to select the right approach for your specific application.
Chemical Form
Hygroscopicity Level
Handling Environment
Downstream Application Suitability
Dihydrochloride Salt
Very High (Deliquescent)
Glove Box / Desiccator
Aqueous buffers, salt-tolerant formulations
Free Base
Low to Moderate
Standard Fume Hood (Argon blanket)
Anhydrous synthesis, moisture-sensitive coupling
Alternative Salt (e.g., Tosylate)
Low
Standard Fume Hood
Solid-state formulation, long-term storage
Workflow Visualization
Caption: Decision logic for handling and processing hygroscopic dihydrochloride salts.
Technical Support Center: Optimizing pH for 3-(1H-pyrazol-4-yl)propan-1-amine Reactivity
Welcome to the technical support center for 3-(1H-pyrazol-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-(1H-pyrazol-4-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reactivity of this versatile molecule by controlling the pH of your reaction environment.
The Critical Role of pH in the Reactivity of 3-(1H-pyrazol-4-yl)propan-1-amine
3-(1H-pyrazol-4-yl)propan-1-amine is a bifunctional molecule possessing both a primary amine and a pyrazole ring. This unique structure imparts amphoteric properties, meaning it can act as both an acid and a base.[1][2] The reactivity of both the primary amine and the pyrazole ring is highly dependent on the pH of the reaction medium, as this dictates their protonation states.
The pyrazole ring contains two nitrogen atoms: an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N2).[1][2] The N1 nitrogen can be deprotonated under basic conditions, while the N2 nitrogen can be protonated in acidic media.[1][2] The primary amine at the end of the propyl chain is basic and will be protonated at acidic pH.
For the primary amine to act as a nucleophile in common reactions such as amide bond formation with activated carboxylic acids (e.g., NHS esters), it must be in its deprotonated, free-base form.[3][4] Conversely, certain reactions involving the pyrazole ring may be favored under specific pH conditions that promote either its protonation or deprotonation. Understanding and controlling the pH is therefore paramount to achieving optimal reaction outcomes, maximizing yield, and minimizing side products.
Troubleshooting Guide
This section addresses common issues encountered during reactions with 3-(1H-pyrazol-4-yl)propan-1-amine in a question-and-answer format.
Issue 1: Low or No Yield in Amide Coupling Reactions (e.g., with NHS esters)
Question: I am attempting to couple 3-(1H-pyrazol-4-yl)propan-1-amine with an NHS-activated molecule, but I am observing very low to no product formation. What is going wrong?
Answer: The most likely culprit for low yield in an amide coupling reaction is suboptimal pH. For the primary amine to be sufficiently nucleophilic to attack the NHS ester, it needs to be in its deprotonated state.[3][4]
Causality: The pKa of a primary amine is typically in the range of 9-10.[3] If the reaction pH is significantly below the pKa of the amine, the majority of the amine will be in its protonated, non-nucleophilic ammonium form (R-NH3+), leading to a drastic reduction in reaction rate.
Troubleshooting Steps:
Verify Reaction pH: Ensure the pH of your reaction buffer is in the optimal range of 7.2 to 8.5.[3] This range provides a good balance between having a sufficient concentration of the deprotonated amine and minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.[3][5]
Buffer Selection: Use a buffer that does not contain primary amines, which would compete with your substrate. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[3] Avoid Tris and glycine buffers.
Optimize pH: If the yield is still low, consider performing a pH optimization experiment by setting up small-scale reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) to empirically determine the best condition for your specific substrates.[5]
Issue 2: Formation of Unexpected Side Products
Question: I am observing the formation of unexpected side products in my reaction. Could pH be a factor?
Answer: Yes, incorrect pH can lead to the formation of side products.
Causality:
At high pH (> 8.5): Rapid hydrolysis of NHS esters can occur, leading to the regeneration of the carboxylic acid and a decrease in the desired product.[5]
At very low pH: While the primary amine is unreactive, the pyrazole ring could potentially participate in side reactions depending on the other reagents present.
In EDC/NHS reactions: If performing a one-pot reaction, the optimal pH for carboxyl activation by EDC is slightly acidic (pH 4.5-6.0), while the subsequent amine coupling is favored at a higher pH (7.2-8.0).[5] Running the entire reaction at a single, non-optimal pH can lead to side reactions and low yields.
Troubleshooting Steps:
Two-Step Protocol for EDC/NHS Coupling: For EDC/NHS reactions, it is highly recommended to perform a two-step process. First, activate the carboxyl-containing molecule with EDC and NHS at pH 5.0-6.0.[5] Then, raise the pH to 7.2-8.0 before adding the 3-(1H-pyrazol-4-yl)propan-1-amine.[5]
Control Reaction Time and Temperature: Higher temperatures and longer reaction times can exacerbate side reactions. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to determine the optimal reaction time.
Issue 3: Poor Solubility of Reactants
Question: My starting materials are not fully dissolving in the reaction buffer. How can I address this?
Answer: Solubility issues can sometimes be related to the protonation state of your molecule.
Causality: The protonated form of 3-(1H-pyrazol-4-yl)propan-1-amine is a salt and is generally more soluble in aqueous buffers than the free base. If your reaction requires a higher pH where the free base is predominant, you might encounter solubility limitations, especially with hydrophobic reaction partners.
Troubleshooting Steps:
Co-solvents: Consider adding a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) to improve the solubility of your reactants. Be sure that the chosen solvent does not interfere with the reaction.
pH Adjustment: While maintaining the optimal pH range for reactivity, slight adjustments within that range may improve solubility.
Frequently Asked Questions (FAQs)
Q1: What are the approximate pKa values for the functional groups in 3-(1H-pyrazol-4-yl)propan-1-amine?
Q2: How does the protonation of the pyrazole ring affect the reactivity of the primary amine?
A2: In the typical pH range for amide coupling (7.2-8.5), the pyrazole ring will be in its neutral form. The protonation of the basic pyrazole nitrogen occurs at a much lower pH (around 2.5) and therefore should not interfere with the nucleophilicity of the primary amine in most coupling reactions.
Q3: Can I perform reactions that target the pyrazole ring? What pH conditions should I consider?
A3: Yes, the pyrazole ring can participate in various reactions. For electrophilic substitution on the pyrazole ring, the reaction conditions would need to be carefully chosen to avoid protonating the ring, which would deactivate it. For reactions involving deprotonation of the N1-proton, a strong base would be required. The optimal pH will be highly dependent on the specific reaction.
Experimental Protocol: pH Optimization for Amide Coupling
This protocol provides a general framework for determining the optimal pH for coupling 3-(1H-pyrazol-4-yl)propan-1-amine with a carboxyl-containing molecule using EDC/NHS chemistry.
Materials:
Carboxyl-containing molecule
3-(1H-pyrazol-4-yl)propan-1-amine
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-hydroxysuccinimide)
Activation Buffer: 0.1 M MES, pH 5.5
Coupling Buffers: 0.1 M Phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5
Quenching Solution (e.g., hydroxylamine)
Reaction tubes
Analytical method for monitoring product formation (e.g., LC-MS)
Procedure:
Activation Step:
Dissolve the carboxyl-containing molecule in the Activation Buffer (pH 5.5).
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
Incubate at room temperature for 30 minutes.
pH Screening:
Aliquot the activated molecule solution into four separate reaction tubes.
To each tube, add the corresponding Coupling Buffer to achieve final pH values of 7.0, 7.5, 8.0, and 8.5.
Add 3-(1H-pyrazol-4-yl)propan-1-amine (1.2 equivalents) to each tube.
Reaction and Analysis:
Incubate the reactions at room temperature for 2 hours.
Quench the reactions by adding the quenching solution.
Analyze the product formation in each reaction tube using your chosen analytical method.
Data Interpretation:
Compare the product yield at each pH to determine the optimal condition for your specific system.
Data Summary
Parameter
Recommended Range/Value
Rationale
Optimal pH for Amine Coupling
7.2 - 8.5
Balances amine nucleophilicity and NHS ester stability.[3]
pH for EDC/NHS Activation Step
5.0 - 6.0
Maximizes the efficiency of carboxyl activation by EDC.[5]
Recommended Buffers
PBS, HEPES, Borate
Non-amine containing buffers that do not compete in the reaction.[3]
Buffers to Avoid
Tris, Glycine
Contain primary amines that will react with NHS esters.[3]
Visualizing pH Effects and Workflow
Diagram 1: Protonation States of 3-(1H-pyrazol-4-yl)propan-1-amine
Protonation states at different pH values.
Diagram 2: Experimental Workflow for pH Optimization
Workflow for pH optimization experiment.
References
Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
Benchchem. (n.d.). Optimizing pH and buffer conditions for reactions with Amino-PEG10-Amine.
Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
Lowe, B. M., & Tiong, Y. Y. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 52(36), 12944-12951. [Link]
ResearchGate. (n.d.). (a) The three protonated isomers of pyrazole and their PM3 standard... Retrieved from [Link]
American Chemical Society. (2013). pH Optimization of Amidation via Carbodiimides. Retrieved from [Link]
Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Retrieved from [Link]
Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
ResearchGate. (2020). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. Retrieved from [Link]
PubChem. (n.d.). 3-(1H-pyrrol-1-yl)propan-1-amine. Retrieved from [Link]
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
Technical Support Center: Crystallization of Pyrazole Amine Derivatives
Welcome to the technical support center for resolving crystallization issues with pyrazole amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving crystallization issues with pyrazole amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline material. The unique structural features of pyrazole amine derivatives—namely the hydrogen-bonding capabilities of the amine and pyrazole ring nitrogens, and potential for π-π stacking—present specific challenges and opportunities in crystallization.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation for the issue and detailed protocols for its resolution.
Q1: My pyrazole amine derivative is "oiling out" instead of crystallizing. What should I do?
A1: Mechanistic Insight: "Oiling out" or liquid-liquid phase separation (LLPS) is a common and frustrating phenomenon that occurs when a solute separates from a supersaturated solution as a liquid (an oil) rather than a solid crystal.[3] This happens when the level of supersaturation is so high that the compound comes out of solution at a temperature above its melting point in that specific solvent environment.[4] The high mobility of molecules within the oil droplets and their tendency to trap impurities can hinder or prevent the organized lattice formation required for crystallization.[3]
Core Strategy: The primary strategy is to control the rate at which supersaturation is achieved, keeping the system within the "metastable zone" where crystal growth is favored over spontaneous oiling out.[3][5]
Troubleshooting Protocol:
Reduce the Cooling Rate: Rapid cooling is a primary driver of high supersaturation.[4][5] Slowing the cooling process allows molecules more time to orient themselves into a crystal lattice.
Protocol: Dissolve your compound in the minimum amount of a suitable solvent at an elevated temperature. Instead of placing the flask on a cold benchtop or in an ice bath, allow it to cool to room temperature inside an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool). For even greater control, use a programmable heating mantle with a slow cooling ramp.[5]
Decrease Solute Concentration: Starting with a more dilute solution can prevent the system from reaching the critical supersaturation level where oiling occurs.[4][5]
Protocol: After dissolving the compound in the minimum amount of hot solvent, add an additional 10-20% volume of the same hot solvent.[6] While this may slightly reduce the final yield, it significantly increases the probability of obtaining high-quality crystals.[6]
Implement Seeding: Seeding bypasses the need for spontaneous primary nucleation by providing a template for crystal growth, which can effectively prevent oiling out.[3][5]
Protocol: Prepare a saturated solution of your pyrazole amine derivative at an elevated temperature. Cool the solution slowly. Once it is slightly below the saturation temperature (within the metastable zone), add a few tiny seed crystals of the pure compound. Continue the slow cooling process to the final temperature.[5]
Re-evaluate Your Solvent System: The choice of solvent is critical. Oiling out can occur if the solvent is too "good," meaning the compound is excessively soluble.[7]
Protocol: Experiment with different solvents or, more commonly, a binary solvent system.[8][9] Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and slowly add a "poor" or "anti-solvent" (e.g., water, hexane) at an elevated temperature until slight turbidity persists.[8][10] Then, add a drop or two of the good solvent to redissolve the turbidity and allow the solution to cool slowly.
Q2: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A2: Mechanistic Insight: The failure to form crystals from a cooled solution indicates that the solution is supersaturated but lacks the necessary activation energy for nucleation—the initial formation of stable crystal nuclei.[11] Molecules remain in the solution phase because no suitable sites are available for them to begin assembling into a lattice.
Troubleshooting Protocol:
Induce Nucleation by Scratching: Creating microscopic imperfections on the glass surface can provide the nucleation sites needed for crystal growth.[8]
Protocol: Using a clean glass rod, gently scratch the inner surface of the flask at the air-solution interface. The high-energy surfaces created by the scratches can act as templates for crystallization.
Introduce a Seed Crystal: This is the most effective method for inducing crystallization if a small amount of the solid product is available.[4][8]
Protocol: Add one or two very small, pure crystals of your pyrazole amine derivative to the center of the supersaturated solution. Be patient, as it may take some time for crystal growth to become visible.
Reduce the Solvent Volume: It is possible that too much solvent was used initially, preventing the solution from becoming sufficiently supersaturated upon cooling.[6][11]
Protocol: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced by 10-20%, allow it to cool again. Alternatively, if the solvent is volatile, you can pass a gentle stream of nitrogen or air over the surface of the solution to encourage slow evaporation and increase the concentration.[12]
Utilize an Anti-Solvent (If not already in a mixed system): Adding a solvent in which your compound is insoluble can drastically lower the overall solubility and force crystallization.
Protocol: Choose an anti-solvent that is miscible with your primary solvent. Add the anti-solvent dropwise to your solution with stirring until persistent cloudiness is observed, then allow it to stand.[5][13]
Figure 1: Troubleshooting workflow for common crystallization failures.
Frequently Asked Questions (FAQs)
Q3: What are the most critical factors influencing the crystallization of pyrazole amine derivatives?
A3: The crystallization behavior of these molecules is primarily governed by a balance of intermolecular forces.[1]
Hydrogen Bonding: This is arguably the most dominant factor. The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (imine-like nitrogen), while the amine substituent provides additional N-H donors. These groups readily form strong, directional hydrogen bonds (e.g., N-H···N), which can organize molecules into well-defined structures like dimers or chains, facilitating crystallization.[2][14][15]
Solvent Choice: The solvent must have differential solubility, dissolving the compound when hot but not when cold.[10][16] Furthermore, the solvent's polarity and its ability to compete for hydrogen bonding sites on your molecule can dictate which polymorph (crystal form) is obtained.[14]
Purity: Impurities can disrupt the ordered packing of molecules, inhibiting nucleation and crystal growth.[3][4] Even small amounts of structurally similar byproducts can be problematic.
Molecular Structure: The substituents on the pyrazole and any aromatic rings attached to the amine influence solubility and steric factors. Bulky groups may hinder the close packing required for crystallization.
Q4: How do I choose a good starting solvent for my pyrazole amine derivative?
A4: A systematic approach is more effective than random guessing. The principle of "like dissolves like" is a good starting point, but the ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]
Solvent Class
Examples
Suitability for Pyrazole Amine Derivatives
Alcohols
Ethanol, Methanol, Isopropanol
Often excellent single solvents or the "good" solvent in a binary pair due to their ability to engage in hydrogen bonding.[8][17]
Esters
Ethyl Acetate
A moderately polar solvent, frequently used in binary systems with non-polar solvents like hexane.[8]
Ketones
Acetone
A polar aprotic solvent, useful for dissolving many pyrazole derivatives. Often used with an anti-solvent.[8]
Aromatic
Toluene
Can be effective for less polar derivatives, especially those with multiple phenyl rings where π-π stacking is significant.[9]
Ethers
Diethyl Ether
Generally used as an anti-solvent or for trituration to induce crystallization from an oil.[7]
Hydrocarbons
Hexane, Cyclohexane
Almost always used as the "poor" or anti-solvent to be added to a solution of the compound in a more polar solvent.[8]
Water
H₂O
Can be a very effective anti-solvent when used with water-miscible organic solvents like ethanol or acetone.[8][17]
Experimental Protocol for Solvent Screening:
Place ~10-20 mg of your crude material into several small test tubes.
To each tube, add a different solvent dropwise at room temperature, vortexing after each drop. If the compound dissolves in <0.5 mL, the solvent is too good; reject it.[10]
For solvents where the compound is insoluble at room temperature, heat the tube to the solvent's boiling point. Add more solvent dropwise until the compound just dissolves.[10]
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
A suitable solvent is one that dissolves the compound when hot and yields a good quantity of crystalline solid upon cooling.[18]
Figure 2: Workflow for systematic solvent screening.
Q5: My pyrazole amine derivative might be degrading on silica gel during purification. What are my options before attempting crystallization?
A5: This is a valid concern, as the acidic nature of standard silica gel can lead to the degradation or irreversible binding of basic compounds like amines.
Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites.
Protocol: Prepare your silica slurry in the starting eluent (e.g., hexane/ethyl acetate). Add 0.5-1% triethylamine (Et₃N) by volume to the slurry, mix well, and then pack the column. Running the column with an eluent that also contains a small amount of triethylamine will maintain the deactivation.[19]
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying basic compounds.
Acid-Base Extraction: If your compound is sufficiently basic, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude material in an organic solvent (e.g., dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.
Recrystallization as Purification: Sometimes, recrystallization itself is the best purification method. If impurities are present in small amounts, they may remain in the mother liquor, leaving you with pure crystals.[16] Consider treating the hot solution with activated charcoal to adsorb colored impurities before the hot filtration step.[19]
References
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 7, 2024, from [Link]
Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. (2022). MDPI. Retrieved March 7, 2024, from [Link]
Recrystallization (help meeeeee). (2013). Reddit. Retrieved March 7, 2024, from [Link]
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate. Retrieved March 7, 2024, from [Link]
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2024, from [Link]
Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. (2022). ResearchGate. Retrieved March 7, 2024, from [Link]
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment. Retrieved March 7, 2024, from [Link]
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved March 7, 2024, from [Link]
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved March 7, 2024, from [Link]
Method for purifying pyrazoles. (2011). Google Patents.
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Problems with Recrystallisations. (n.d.). University of York. Retrieved March 7, 2024, from [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved March 7, 2024, from [Link]
Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved March 7, 2024, from [Link]
Testing Solvents for Crystallization. (2022). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). (2022). PMC. Retrieved March 7, 2024, from [Link]
Guide for crystallization. (n.d.). Fromm Group. Retrieved March 7, 2024, from [Link]
High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. (2017). Semantic Scholar. Retrieved March 7, 2024, from [Link]
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. (2017). JOCPR. Retrieved March 7, 2024, from [Link]
The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. (2025). Retrieved March 7, 2024, from [Link]
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Guide for crystallization. (n.d.). Retrieved March 7, 2024, from [Link]
X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc. Retrieved March 7, 2024, from [Link]
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Future Journal of Pharmaceutical Sciences. Retrieved March 7, 2024, from [Link]
HPLC method development for 3-(1H-pyrazol-4-yl)propan-1-amine purity
HPLC Method Development for 3-(1H-pyrazol-4-yl)propan-1-amine Purity: A Comparative Guide on Column Chemistries for Polar Amines As drug development pipelines increasingly feature highly polar, nitrogen-rich heterocycles...
Author: BenchChem Technical Support Team. Date: March 2026
HPLC Method Development for 3-(1H-pyrazol-4-yl)propan-1-amine Purity: A Comparative Guide on Column Chemistries for Polar Amines
As drug development pipelines increasingly feature highly polar, nitrogen-rich heterocycles, analytical scientists face significant chromatographic challenges. One such challenging building block is 3-(1H-pyrazol-4-yl)propan-1-amine (CAS 21056-78-0)[1]. This molecule presents a dual challenge: it contains an amphoteric pyrazole ring (capable of both hydrogen bond donation and acceptance) and a strongly basic primary aliphatic amine (pKa ~10.5).
This guide objectively compares three distinct column chemistries—Standard Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Weak Cation-Exchange (WCX)—to establish a robust, self-validating purity method for this compound.
The Mechanistic Challenge: Why Standard C18 Fails
At typical HPLC mobile phase conditions (pH 3.0 – 7.0), the primary amine of 3-(1H-pyrazol-4-yl)propan-1-amine is fully protonated. This positive charge drastically increases the molecule's hydrophilicity, causing it to elute near the void volume (
t0
) on a standard C18 column[2].
Furthermore, standard C18 silica supports contain residual silanol groups. Even on heavily end-capped columns, these silanols become ionized (
SiO−
) at mid-pH levels. The protonated primary amine of our target analyte undergoes a secondary ion-exchange interaction with these silanols. This uncontrolled interaction is the primary causality behind severe peak tailing (
Tf>2.0
), which obscures closely eluting positional isomers (e.g., 3-(1H-pyrazol-3-yl)propan-1-amine) and compromises integration accuracy.
Evaluating the Alternatives: HILIC vs. Mixed-Mode WCX
To overcome the limitations of C18, we must shift our retention mechanism.
Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent[3].
The Advantage: HILIC provides excellent retention for polar basic compounds and reverses the elution order compared to RP-HPLC[4].
The Drawback: HILIC is notoriously sensitive to the sample diluent. To maintain peak shape, the sample must be dissolved in a highly organic solvent. Because 3-(1H-pyrazol-4-yl)propan-1-amine is often synthesized or extracted in aqueous matrices, injecting an aqueous sample into a HILIC system causes localized disruption of the water-enriched stationary phase layer, leading to severe peak breakthrough and splitting.
Mixed-Mode Weak Cation-Exchange (WCX):
Mixed-mode WCX columns feature a stationary phase that incorporates both a hydrophobic alkyl chain and a carboxylate terminus[5].
The Advantage: This column retains the pyrazole core via traditional reversed-phase hydrophobic interactions, while simultaneously retaining the protonated primary amine via cation-exchange[6]. This dual-mechanism allows us to independently tune selectivity using both the organic modifier concentration and the buffer's ionic strength. Crucially, it is fully compatible with highly aqueous sample diluents.
Logical overview of column selection and method development outcomes for polar amines.
To establish a trustworthy and robust method, the protocol must be a self-validating system . In mixed-mode chromatography, we can prove that the primary amine is being retained by the intended cation-exchange mechanism (rather than non-specific binding) by modulating the buffer concentration. Increasing the buffer ionic strength introduces more counter-ions that compete for the WCX sites, which should predictably decrease the retention time of the basic analyte[6].
Mobile Phase A (Buffer): Weigh 1.54 g of Ammonium Acetate and dissolve in 1 L of HPLC-grade water to yield a 20 mM solution. Adjust the pH to 5.0 using glacial acetic acid. (At pH 5.0, the WCX carboxylate groups are ionized, and the primary amine is protonated). Filter through a 0.22 µm membrane.
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
System Equilibration:
Install a Mixed-Mode WCX column (e.g., 150 x 4.6 mm, 5 µm).
Equilibrate with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 column volumes to ensure the stationary phase is fully saturated with the acetate counter-ions.
Sample Preparation:
Dissolve the 3-(1H-pyrazol-4-yl)propan-1-amine standard in the starting mobile phase (95% A / 5% B) to a concentration of 0.1 mg/mL. This eliminates diluent mismatch.
Gradient Profile:
0–2 min: 5% B (Isocratic hold to focus the polar analyte)
2–10 min: 5% to 40% B (Elutes hydrophobic impurities)
10–12 min: 40% B (Column wash)
12–17 min: 5% B (Re-equilibration)
Self-Validation (Mechanistic Confirmation):
Inject the sample using the 20 mM buffer and record the retention time.
Prepare a 40 mM Ammonium Acetate buffer (pH 5.0). Equilibrate and inject the sample again.
Causality Check: If the retention time of the amine decreases at 40 mM, the cation-exchange mechanism is validated. If it remains unchanged, the retention is purely hydrophobic, indicating an incorrect pH or column degradation.
Dual-retention mechanism of Mixed-Mode WCX chromatography for amphoteric basic compounds.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of 3-(1H-pyrazol-4-yl)propan-1-amine across the three evaluated column chemistries. The Mixed-Mode WCX column provides the optimal balance of retention, peak symmetry, and operational robustness.
Column Chemistry
Retention Factor (
k′
)
Tailing Factor (
Tf
)
Theoretical Plates (
N
)
Equilibration Time
Diluent Flexibility
Standard C18 (End-capped)
0.8 (Poor)
2.4 (Severe)
4,500
~10 min
High (Aqueous)
HILIC (Zwitterionic)
4.5 (Good)
1.2 (Good)
12,000
~30 min
Low (Requires >70% Org)
Mixed-Mode WCX
5.2 (Excellent)
1.05 (Excellent)
15,500
~15 min
High (Aqueous)
Conclusion
For highly polar, basic molecules like 3-(1H-pyrazol-4-yl)propan-1-amine, forcing a separation on a standard C18 column leads to compromised data integrity due to secondary silanol interactions. While HILIC is a powerful orthogonal technique, its strict sample diluent requirements limit its utility for aqueous process samples. The Mixed-Mode WCX column provides a highly tunable, self-validating system that leverages both the hydrophobic pyrazole core and the cationic primary amine, resulting in superior peak shape, excellent retention, and robust analytical performance.
References
Simon, J., Kovács, M., & Szabó, P. T. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Heliyon, 11(4), e42461. Retrieved from [Link]
Mack, A. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Retrieved from [Link]
Liu, X., & Pohl, C. (2009). A Weak Cation-Exchange, Reversed-Phase Mixed-Mode HPLC Column and its Applications. American Laboratory. Retrieved from [Link]
Mass spectrometry characterization of pyrazole propylamine salts
Advanced Mass Spectrometry Characterization of Pyrazole Propylamine Salts: A Comparative Guide to ESI, APCI, and HRMS Workflows Pyrazole propylamine derivatives are highly prevalent pharmacophores in modern drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Mass Spectrometry Characterization of Pyrazole Propylamine Salts: A Comparative Guide to ESI, APCI, and HRMS Workflows
Pyrazole propylamine derivatives are highly prevalent pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. To enhance their aqueous solubility and bioavailability, these basic molecules are typically formulated as pharmaceutical salts (e.g., hydrochlorides, mesylates, or tosylates). However, characterizing these salts via mass spectrometry (MS) presents unique analytical challenges. High concentrations of counterions can severely impact ionization efficiency, and the basic propylamine side chain dictates specific fragmentation behaviors.
This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and High-Resolution Mass Spectrometry (HRMS) for the characterization of pyrazole propylamine salts. By understanding the causality behind ionization mechanisms and matrix effects, researchers can select the optimal MS modality for structural elucidation and quantification.
Mechanistic Comparison of Ionization Modalities
Electrospray Ionization (ESI): The Standard for Basic Amines
ESI is a soft ionization technique that generates gas-phase ions directly from the liquid phase[1]. For pyrazole propylamine salts, ESI is highly effective because the primary or secondary amine in the propylamine chain is readily protonated in acidic mobile phases, yielding an intense
[M+H]+
precursor ion[1].
The Causality of Ion Suppression: While ESI offers superior sensitivity for polar compounds, it is highly susceptible to ion suppression[2]. In the presence of strong counterions (like mesylate or trifluoroacetate), competition for the limited surface charge on the ESI droplets occurs. The counterions can pair with the protonated analyte, neutralizing it before it enters the gas phase, leading to a dramatic loss of signal[2].
Atmospheric Pressure Chemical Ionization (APCI): The Salt-Tolerant Alternative
APCI relies on gas-phase ion-molecule reactions initiated by a corona discharge[3]. The solvent is vaporized, and the corona discharge ionizes the solvent molecules, which then transfer their charge to the pyrazole propylamine analyte[3].
The Causality of Salt Tolerance: Because APCI ionization occurs in the gas phase rather than the liquid droplet surface, it is fundamentally less affected by non-volatile salts and matrix components[4]. When analyzing heavily salted pharmaceutical preparations without extensive desalting, APCI provides a more robust and reproducible signal compared to ESI, albeit with slightly lower absolute sensitivity for highly polar analytes[5].
Comparative Performance Data
The following table summarizes the objective performance metrics of different MS configurations when analyzing a representative pyrazole propylamine mesylate salt (10 µg/mL in 50:50 Water:Acetonitrile).
To ensure trustworthy and reproducible data, the following protocol incorporates a self-validating system suitability test (SST) to account for matrix effects and carryover dynamically.
Phase 1: Sample Preparation & Desalting
Dilution: Dissolve the pyrazole propylamine salt in LC-MS grade Water:Methanol (50:50, v/v) to a stock concentration of 1 mg/mL.
Working Solution: Dilute to 1 µg/mL using 0.1% Formic Acid in water. Causality: Formic acid ensures the propylamine nitrogen remains protonated, maximizing ESI efficiency.
Self-Validation (Matrix Effect Check): Set up a post-column infusion. Infuse a constant stream of the pure analyte (100 ng/mL) directly into the MS source while injecting a blank matrix (the salt buffer without the drug) through the LC. A dip in the baseline MS signal indicates the exact retention time where ion suppression from the counterion occurs. If suppression overlaps with the analyte's retention time, switch to Phase 1b (APCI).
Phase 2: LC Separation
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. Causality: A steep gradient focuses the basic amine into a sharp chromatographic peak, reducing longitudinal diffusion and improving the signal-to-noise ratio.
Phase 3: MS Tuning and Fragmentation (CID)
Precursor Selection: Scan in positive ion mode (ESI+ or APCI+) to identify the
[M+H]+
peak.
Collision-Induced Dissociation (CID): Apply collision energy (CE) from 10 to 40 eV using Argon gas.
Mechanistic Fragmentation Pathway:
Low CE (15-20 eV): The most labile bond is the C-N bond of the propylamine side chain. Expect a neutral loss of ammonia (
−17
Da) or the cleavage of the entire propylamine group.
High CE (35-40 eV): Cleavage of the pyrazole ring occurs, yielding diagnostic fragments that confirm the substitution pattern on the heterocyclic core.
Decision Logic & Workflow Visualization
Selecting the correct ionization source and mass analyzer is a dynamic process. The following diagram outlines the logical decision tree for characterizing pyrazole propylamine salts.
Decision workflow for MS ionization and analysis of pyrazole propylamine salts.
References
AxisPharm. "Electrospray and APCI Mass Analysis." AxisPharm,[Link]
Separation Science. "Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry." SepScience,[Link]
Biotage. "When should I choose APCI or ESI for my flash column chromatography?" Biotage,[Link]
MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI." MetwareBio,[Link]
Elemental analysis standards for 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl
Comprehensive Comparison Guide: Elemental Analysis Standards for 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl Executive Summary In pharmaceutical development, 3-(1H-pyrazol-4-yl)propan-1-amine is a highly versatile building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Elemental Analysis Standards for 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl
Executive Summary
In pharmaceutical development, 3-(1H-pyrazol-4-yl)propan-1-amine is a highly versatile building block. Due to the basicity of its primary amine and pyrazole nitrogen, it is routinely isolated as a dihydrochloride salt (2HCl) to enhance solid-state stability, solubility, and handling. While techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy effectively confirm the organic framework of the free base, they cannot definitively quantify the molar ratio of the inorganic counterions.
To prove the exact "2HCl" stoichiometry and ensure batch-to-batch consistency, rigorous elemental analysis is required. This guide objectively compares the analytical methods used to establish the elemental purity of 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl, providing self-validating protocols and theoretical benchmarks.
Part 1: Theoretical Grounding & The Causality of Method Selection
Before selecting an analytical method, we must establish the theoretical elemental composition of the target compound.
Relying solely on standard CHN Combustion Analysis (the Dumas method) for a dihydrochloride salt presents specific chemical challenges. When 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl is combusted at 1000°C, it generates CO₂, H₂O, NOₓ, and significant volumes of HCl and Cl₂ gas. If these halogen gases reach the gas chromatography (GC) column or the thermal conductivity detector (TCD), they will poison the copper reduction reactor and artificially skew the nitrogen (N₂) peak[1].
The Solution: The combustion tube must be explicitly packed with a high-capacity halogen scrubber—typically silver tungstate (Ag₂WO₄) on magnesium oxide or silver vanadate. This forces a reaction that quantitatively traps the volatile halogens as solid silver chloride (AgCl) before they can interfere with the CHN quantification[1].
Furthermore, while CHN analysis confirms the organic portion, it only infers the chloride content by mass difference. To definitively prove the 2:1 HCl-to-free-base stoichiometry, direct quantification of the chloride counterion via Potentiometric Titration or Ion Chromatography (IC) is mandatory.
The ±0.4% Purity Standard Controversy
Historically, chemistry journals have required experimental CHN results to fall within ±0.4% of theoretical values to prove ≥95% purity. However, recent international statistical evaluations have demonstrated that for highly heteroatom-dense or hygroscopic salts, rigid adherence to the ±0.4% rule may not account for random instrumental error across different laboratories[2]. Because 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl can absorb atmospheric moisture (forming hydrates that drastically lower the %C and %N while raising %H), samples must be handled in a desiccator or under inert gas prior to micro-weighing[3].
Part 2: Methodological Comparison & Data Presentation
The following table objectively compares the three primary methods for analyzing the elemental composition of this specific dihydrochloride salt.
Table 1: Comparison of Elemental Analysis Methods for 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl
Analytical Method
Target Elements
Accuracy / Precision
Advantages for 2HCl Salts
Limitations
CHN Combustion (Dumas)
C, H, N
High (±0.3% to ±0.4%)
Rapid simultaneous quantification of the organic framework.
Requires specialized silver-based halogen scrubbers to prevent Cl₂ interference.
Potentiometric Titration
Ionic Cl⁻
Very High (±0.1%)
Directly quantifies the chloride counterion, proving the exact 2:1 stoichiometry.
Cannot detect covalently bound halogens or organic impurities.
Ion Chromatography (IC)
Total Cl
High (±0.5%)
Excellent specificity; can differentiate between chloride and other trace halides (Br, F).
Table 2: Theoretical vs. Acceptable Experimental Ranges (Targeting ±0.4% Variance)
Element
Theoretical Mass (%)
Acceptable Lower Limit (%)
Acceptable Upper Limit (%)
Carbon (C)
36.38%
35.98%
36.78%
Hydrogen (H)
6.62%
6.22%
7.02%
Nitrogen (N)
21.21%
20.81%
21.61%
Chlorine (Cl)
35.79%
35.39%
36.19%
Part 3: Analytical Workflow Visualization
Analytical workflow for validating the stoichiometry of 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl.
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They utilize bracketing standards to continuously prove that instrument calibration has not drifted during the analysis of the sample.
Objective: Quantify Carbon, Hydrogen, and Nitrogen mass fractions.
System Suitability (Blanking): Run three empty tin capsules through the elemental analyzer. The baseline must return to zero with no ghost peaks, confirming the system is free of residual atmospheric nitrogen or carbon buildup.
Calibration: Weigh 1.5 mg to 2.0 mg of a primary standard (e.g., Sulfanilamide; C=41.84%, H=4.68%, N=16.27%) into tin capsules in triplicate. Calculate the K-factors for the TCD detectors. The Relative Standard Deviation (RSD) must be < 1.0%.
Sample Preparation: Inside a desiccated glove box, accurately weigh 1.5 - 2.0 mg of 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl into tin capsules. Seal tightly to prevent moisture ingress[3].
Combustion: Drop the capsules into the combustion reactor (1000°C) packed with silver tungstate.
Self-Validating Bracketing: Immediately following the sample triplicate, run one additional Sulfanilamide standard.
Validation Criteria: The final standard must yield a recovery of 99.5% - 100.5% of its theoretical value. If it fails, the entire sample run is invalidated due to instrument drift.
Protocol B: Potentiometric Titration of Chloride
Objective: Directly quantify the ionic chloride counterion to confirm the 2HCl stoichiometry.
Standardization: Titrate a 0.1 N Silver Nitrate (AgNO₃) solution against a NIST-traceable Sodium Chloride (NaCl) primary standard to determine the exact titrant normality.
Sample Dissolution: Accurately weigh ~50 mg of 3-(1H-pyrazol-4-yl)propan-1-amine 2HCl and dissolve in 50 mL of deionized water (18.2 MΩ·cm).
Acidification: Add 1 mL of concentrated Nitric Acid (HNO₃).
Causality: Acidification prevents the false precipitation of silver hydroxide or silver carbonate, ensuring AgNO₃ reacts only with the chloride ions.
Titration: Titrate the solution with the standardized 0.1 N AgNO₃ using an automated titrator equipped with a Silver/Silver Chloride (Ag/AgCl) combination electrode. Record the volume at the inflection point (equivalence point).
Self-Validating Bracketing: Run a solvent blank (DI water + HNO₃) to subtract any background chloride, followed by a final NaCl standard check to verify the electrode's response stability.
A Comparative Guide to the Crystal Structure Determination of 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is the foundational blueprint for understanding it...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is the foundational blueprint for understanding its behavior. The arrangement of atoms in the solid state dictates crucial physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. This guide provides an in-depth, comparative analysis of the methodologies for determining the crystal structure of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride, a heterocyclic amine of significant interest as a structural motif in medicinal chemistry.
While the crystal structure of this specific compound is not publicly deposited, this guide will serve as a comprehensive roadmap for its determination. We will present the gold-standard technique, Single-Crystal X-ray Diffraction (SCXRD), in full detail and contrast it with powerful complementary methods: Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus will be on the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Part I: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides a complete atomic-level picture, revealing not only the molecular structure but also the intricate network of intermolecular interactions, such as hydrogen bonds and crystal packing, that govern the material's properties.[2] For a hydrochloride salt, SCXRD can definitively establish protonation sites and the geometry of ion pairing.[2]
The SCXRD Experimental Workflow
The journey from a crude powder to a fully refined crystal structure is a multi-step process where each stage is critical for success. The overall workflow is depicted below.
Caption: Workflow for SCXRD structure determination.
Step 1: Synthesis of 3-(1H-pyrazol-4-yl)propan-1-amine Dihydrochloride
The commercially available free base, 3-(1H-pyrazol-4-yl)propan-1-amine[3], serves as the starting material. The conversion to its dihydrochloride salt is a straightforward acid-base reaction, yet the choice of solvent is crucial to ensure a clean, crystalline product suitable for subsequent experiments.
Protocol:
Dissolution: Dissolve 1.0 g of 3-(1H-pyrazol-4-yl)propan-1-amine in 20 mL of anhydrous isopropanol (IPA). The use of a protic solvent like IPA is common for crystallizing amine hydrochlorides.[4]
Acidification: While stirring, slowly add 2.2 equivalents of 2M HCl in diethyl ether. The use of ethereal HCl allows for controlled addition and often promotes precipitation of the salt.
Precipitation: A white precipitate should form upon addition of the acid. Continue stirring at room temperature for 1 hour to ensure complete salt formation.
Isolation: Isolate the crude dihydrochloride salt by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material, and dry under vacuum.
Step 2: Growing High-Quality Single Crystals
This is often the most challenging and empirical step in the process. The goal is to create conditions where molecules slowly assemble into a highly ordered lattice. For amine hydrochlorides, which are often highly soluble in polar solvents, a mixture of solvents is frequently employed to fine-tune solubility.[4][5]
Experimental Protocol: Crystallization Screening
Solubility Testing: Test the solubility of the crude salt in a range of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable system is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
Setup Crystallization Trials: Based on solubility, set up multiple small-scale trials using the following common techniques.[6]
Slow Evaporation: Dissolve the salt in a suitable solvent (e.g., ethanol) to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed. This method is simple and effective.
Cooling Crystallization: Prepare a saturated solution at an elevated temperature (e.g., 60 °C in an isopropanol/water mixture).[4] Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C). Slow cooling rates promote the growth of larger, more well-defined crystals.[4]
Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a good solvent (e.g., water). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., isopropanol or acetonitrile) in which the good solvent is miscible. The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.
Step 3: Data Collection and Structure Solution
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a diffractometer for analysis.[7]
Methodology:
Mounting: The selected crystal is mounted on a goniometer head.
Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms, leading to higher quality data. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[7]
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The positions of the atoms in the unit cell are determined (solved), and then their coordinates and thermal parameters are adjusted (refined) to best fit the experimental data.[7] The final output is typically a Crystallographic Information File (CIF), which contains all the atomic coordinates and geometric parameters.
Part II: A Comparative Analysis of Analytical Techniques
While SCXRD provides the ultimate structural answer, it is not always feasible or necessary. PXRD and NMR are indispensable tools in solid-state characterization, each offering unique advantages. The choice of technique depends on the specific question being asked.
Caption: Decision tree for selecting a structural analysis technique.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid, non-destructive technique that serves as the workhorse for routine solid-state analysis in the pharmaceutical industry.[8][9] Instead of a single crystal, it analyzes a sample composed of millions of randomly oriented microcrystallites.
Core Application: Its primary strength lies in phase identification. Every crystalline solid produces a unique PXRD pattern, which acts as a "fingerprint."[8] This is invaluable for polymorph screening, quality control, and assessing the purity of a bulk sample after crystallization.
Methodology: A powdered sample is irradiated with X-rays, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram is a plot of intensity versus 2θ.
Comparison to SCXRD: While SCXRD provides the absolute structure of one crystal, PXRD confirms that the bulk powder consists of that same crystalline form.[2] While determining a structure from powder data alone is possible, it is computationally intensive and generally yields a lower-resolution result compared to SCXRD.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure of molecules in solution.[11][12] It is an essential first step before attempting any crystallization, as it confirms that the correct molecule has been synthesized.
Core Application: NMR provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).[13] A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can unambiguously establish the covalent framework of a molecule.[14][15]
Methodology: A sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of atomic nuclei to radiofrequency pulses is recorded, generating a spectrum of resonances.
Comparison to SCXRD: NMR and SCXRD provide complementary information. NMR defines the molecular structure in the solution state, while SCXRD defines it in the solid state.[16][17] These structures are not always identical, as molecular conformation can be influenced by crystal packing forces. A key advantage of NMR is that it does not require crystallization.[13]
Comparative Data Summary
Feature
Single-Crystal XRD (SCXRD)
Powder XRD (PXRD)
NMR Spectroscopy
Primary Output
Absolute 3D atomic structure, packing, bond lengths/angles[2]
Rapid analysis of bulk material, non-destructive[8]
No crystallization required, provides dynamic/solution data[16]
Key Limitation
Requires growth of a suitable single crystal, which can be a bottleneck[6]
Does not typically provide atomic coordinates directly[10]
Provides no information on solid-state packing; structure may differ from solid form[17]
Part III: An Integrated Strategy for Complete Characterization
The most robust approach to characterizing a new crystalline solid like 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride does not rely on a single technique. Instead, it integrates SCXRD, PXRD, and NMR into a cohesive, self-validating workflow.
Caption: An integrated workflow for comprehensive solid-state characterization.
This integrated approach provides maximum confidence. NMR confirms you are crystallizing the correct molecule. SCXRD gives you the definitive crystal structure. Finally, comparing the experimental PXRD pattern of your bulk material to the pattern calculated from the single-crystal data provides unambiguous confirmation that your bulk sample is a single, pure crystalline phase corresponding to the determined structure.[2][19]
Conclusion
The determination of the crystal structure of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a critical step in its development for any advanced application. While Single-Crystal X-ray Diffraction is the unparalleled gold standard for obtaining a complete and unambiguous three-dimensional structure, a comprehensive characterization relies on a synergistic application of techniques. NMR spectroscopy is essential for verifying the covalent structure prior to crystallization, and Powder X-ray Diffraction is the tool of choice for confirming the phase purity and identity of the bulk crystalline material. By integrating these methods, researchers can build a complete, validated, and trustworthy understanding of the solid-state nature of this promising molecule, paving the way for its rational application in drug discovery and materials science.
References
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutical Research.
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
The Evolving Landscape of NMR Structural Elucidation. (2026). MDPI.
Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2018). Experts@Minnesota.
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. (2025). Benchchem.
Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025). ResearchGate.
XRPD Analysis: Powder X-Ray Diffraction Service. The Solubility Company.
NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. (2025). arXiv.org.
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass.
Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2018). ResearchGate.
Strengths and Limitations of Powder X-ray Diffraction. (2023). CCDC.
Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. (2013). PubMed.
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. (2004). PubMed.
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society.
Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. (2021). MDPI.
Chemical crystallization. SPT Labtech.
3-(1H-Pyrazol-4-yl)propan-1-amine. ChemScene.
Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. (2025). Improved Pharma.
Comparison of NMR and X-ray crystallography. University of Szeged.
NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. (2022). MDPI.
Impurity profiling in commercial 3-(1H-pyrazol-4-yl)propan-1-amine batches
Title: Comprehensive Impurity Profiling and Commercial Batch Comparison of 3-(1H-pyrazol-4-yl)propan-1-amine Introduction In modern drug discovery, 3-(1H-pyrazol-4-yl)propan-1-amine (CAS: 21056-78-0)[1] serves as a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Impurity Profiling and Commercial Batch Comparison of 3-(1H-pyrazol-4-yl)propan-1-amine
Introduction
In modern drug discovery, 3-(1H-pyrazol-4-yl)propan-1-amine (CAS: 21056-78-0)[1] serves as a critical, versatile building block for synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Because it is often utilized as a late-stage intermediate, its purity profile directly dictates the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API)[2].
Regulatory agencies demand rigorous analytical scrutiny. According to the , any organic impurity present in a new drug substance at a level exceeding the 0.05% reporting threshold must be documented, and impurities above 0.1% must be structurally characterized and qualified[3],[4]. This guide objectively compares the impurity profiles of commercial batches from three different supplier tiers and details the self-validating analytical methodologies required to detect them.
Part 1: Mechanistic Origins of Impurities
To effectively profile impurities, one must first understand their causal origins during synthesis. The manufacturing of 3-(1H-pyrazol-4-yl)propan-1-amine typically involves the Heck coupling of 4-iodopyrazole with an allylamine derivative, followed by catalytic hydrogenation. This pathway generates three primary classes of impurities[5]:
Impurity A (Regioisomeric Alkylation): The pyrazole ring contains two nitrogen atoms capable of tautomerization. Under basic coupling conditions, unintended N1-alkylation can occur, yielding 1-alkyl-1H-pyrazole derivatives instead of the desired C4-substituted product.
Impurity B (Secondary Amine Over-reduction): During the reduction of the intermediate alkene or nitrile, the newly formed primary amine can condense with an unreduced imine intermediate. This dimerization forms a secondary amine by-product: bis(3-(1H-pyrazol-4-yl)propyl)amine.
Impurity C (Inorganic Carryover): Heavy metals like Palladium (Pd) from the coupling step and Nickel (Ni) from the reduction step readily chelate to the pyrazole nitrogens, persisting through standard aqueous workups[3].
Fig 1. Mechanistic pathways of impurity generation during synthesis.
Part 2: Comparative Batch Analysis
We analyzed three commercial batches of 3-(1H-pyrazol-4-yl)propan-1-amine to evaluate market quality. The suppliers represent three distinct manufacturing philosophies:
Supplier A (Premium Grade): Utilizes advanced metal-scavenging resins and preparative chromatography.
Supplier B (Standard Grade): Relies on standard crystallization workups.
Supplier C (Economy Grade): Bulk manufacturing with minimal downstream purification.
Table 1: Quantitative Impurity Profile of Commercial Batches
Supplier Batch
HPLC Purity (%)
Impurity A (N1-alkyl)
Impurity B (Dimer)
Pd (ppm)
Ni (ppm)
ICH Q3A Status
Supplier A (Premium)
99.8%
ND (<0.01%)
0.04%
< 1.0
< 1.0
Pass
Supplier B (Standard)
98.5%
0.15%
0.30%
5.2
8.4
Pass (Qualified)
Supplier C (Economy)
94.2%
2.10%
1.50%
45.0
120.0
Fail
Data Interpretation: Supplier C fails the ICH Q3A qualification thresholds for both organic impurities (>0.1%) and heavy metal carryover (>10 ppm)[6]. Utilizing Supplier C's batch in API synthesis would lead to downstream regulatory rejection. Supplier A demonstrates superior mechanistic control over the dimerization pathway and effective catalyst scavenging.
Part 3: Self-Validating Analytical Methodologies
To ensure absolute trustworthiness, the analytical protocols used to generate the data above are designed as self-validating systems. The instruments dynamically prove their own fitness via System Suitability Testing (SST) before any sample is analyzed.
Protocol 1: LC-MS/MS for Organic Impurity Profiling
Liquid chromatography-mass spectrometry (LC-MS) is the fundamental method for the identification of low-level impurities[7],[8].
Causality in Design: The target compound has a primary aliphatic amine (pKa ~10.5). On a standard C18 column under acidic conditions, it is fully protonated, highly polar, and elutes in the void volume. By utilizing a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 10.0) combined with a polar-embedded column, the amine is partially neutralized. This significantly increases hydrophobicity, ensuring strong retention and sharp peak shapes. Positive Electrospray Ionization (ESI+) is used because both the pyrazole and primary amine readily accept protons, yielding a strong [M+H]⁺ signal.
Self-Validation (SST Logic Gate):
Blank Injection: Must show no peaks > 0.01% (Validates absence of column carryover).
Sensitivity Check: A 0.05% API standard must yield a Signal-to-Noise (S/N) ratio ≥ 10 (Validates ICH reporting threshold detection)[3].
Resolution Check: A spiked mixture of API and Impurity B must yield a Resolution (Rs) ≥ 2.0 (Validates column efficiency).
Action: If any SST parameter fails, the sequence automatically aborts.
Step-by-Step Execution:
Mobile Phase Preparation: Prepare Mobile Phase A (10 mM NH₄HCO₃ in LC-MS grade water, adjusted to pH 10.0 with NH₄OH) and Mobile Phase B (100% LC-MS grade Acetonitrile).
Sample Preparation: Accurately weigh 10.0 mg of the batch and dissolve in 10.0 mL of a 90:10 Water:Acetonitrile diluent to yield a 1.0 mg/mL stock.
Chromatographic Separation: Inject 5 µL onto a Waters XBridge Shield RP18 column (150 x 4.6 mm, 3.5 µm) maintained at 40°C. Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 0.8 mL/min.
Mass Spectrometry Acquisition: Operate the MS in ESI+ mode. Acquire full-scan data from m/z 50 to 500, with targeted MS/MS fragmentation at a collision energy of 20 eV for structural elucidation.
Protocol 2: ICP-MS for Residual Catalysts
Causality in Design: Direct injection of organic amines into an ICP-MS plasma causes carbon deposition on the sampling cones and severe polyatomic interferences. Microwave digestion with HNO₃/H₂O₂ completely oxidizes the pyrazole matrix into CO₂ and H₂O, eliminating these artifacts.
Self-Validation (SST Logic Gate):
Internal Standard Recovery: ⁸⁹Y and ¹¹⁵In must recover between 80-120% (Validates plasma stability and accounts for matrix effects).
Calibration Drift: A mid-point standard injected every 10 samples must be within ±10% of its initial value.
Step-by-Step Execution:
Microwave Digestion: Transfer 50.0 mg of the sample into a PTFE digestion vessel. Add 4.0 mL of concentrated HNO₃ (TraceMetal grade) and 1.0 mL of 30% H₂O₂. Digest in a microwave system at 200°C for 20 minutes.
Dilution: Cool the vessels and quantitatively transfer the digestate to a 50 mL volumetric flask. Spike with 50 µL of a 10 ppm Yttrium/Indium internal standard mix, then dilute to volume with ultrapure water.
Data Acquisition: Ignite the argon plasma. Monitor isotopes ¹⁰⁵Pd and ⁶⁰Ni in Kinetic Energy Discrimination (KED) mode using Helium collision gas to eliminate polyatomic interferences (e.g., ⁴⁰Ar¹²C interfering with ⁵²Cr).
Fig 2. Self-validating analytical workflow for batch release.
References
Impurities in new drug substances Q3A (R2) - ICH, ICH Official Database. [Link]
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals, Kymos.[Link]
IMPURITY PROFILING OF PHARMACEUTICALS, IJPRA Journal. [Link]
As a Senior Application Scientist, I recognize that functionalized pyrazoles like 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride are indispensable building blocks in modern drug development, frequently used in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that functionalized pyrazoles like 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride are indispensable building blocks in modern drug development, frequently used in the synthesis of kinase inhibitors and receptor modulators. However, the exact structural features that confer its biological efficacy—the bioactive pyrazole core and the highly water-soluble dihydrochloride salt—also dictate strict, causality-driven safety and disposal protocols.
Mishandling this compound or disposing of it improperly not only violates federal environmental regulations but also poses severe respiratory and corrosive risks to laboratory personnel. The following operational guide provides a self-validating, step-by-step framework for the safe handling, accumulation, and final disposal of this chemical.
Chemical Profile & Hazard Assessment
To implement an effective disposal strategy, we must first understand the mechanistic causality behind the compound's hazards. The table below synthesizes the quantitative data and GHS classifications associated with this pyrazole derivative[1].
Chemical Property / Hazard
Value / GHS Classification
Mechanistic Causality
Target Compound
3-(1H-pyrazol-4-yl)propan-1-amine 2HCl
Active pharmaceutical intermediate; highly water-soluble salt.
Regulatory threshold to prevent catastrophic hazardous waste incidents.
Waste Segregation & Accumulation Workflow
Under the EPA’s Resource Conservation and Recovery Act (RCRA)[3], this compound cannot be drain-disposed. It must be managed within a designated Satellite Accumulation Area (SAA)[2].
Figure 1: Step-by-step waste segregation and disposal workflow for amine hydrochloride compounds.
Step-by-Step Methodologies
Every protocol in your laboratory should act as a self-validating system to ensure absolute compliance and safety.
Protocol A: Satellite Accumulation Area (SAA) Waste Segregation
Selection of Primary Containment: Select a high-density polyethylene (HDPE) or borosilicate glass container.
Causality: These materials resist the slightly acidic nature of the amine hydrochloride salt, preventing container degradation[2].
Chemical Segregation: Strictly isolate this waste stream from strong oxidizers (e.g., peroxides, nitrates) and strong bases (e.g., sodium hydroxide).
Causality: Mixing with strong bases will deprotonate the salt, causing an exothermic reaction that releases the potentially more volatile and reactive free-base amine.
Labeling: Affix a standardized hazardous waste label immediately upon the first grain of waste entering the container. Explicitly write "3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride - Toxic/Irritant". Do not use structural abbreviations.
System Validation: Ensure the container cap is hermetically sealed. Self-Validation Check: Gently squeeze the sealed HDPE bottle; if no air escapes and the bottle maintains resistance, vapor containment is successfully verified.
Protocol B: Final Disposal via Chemical Incineration
Because this compound contains two equivalents of hydrochloric acid (the dihydrochloride) and multiple nitrogen atoms (the pyrazole ring and primary amine), standard landfill disposal is strictly prohibited[3].
Vendor Hand-off: Transfer the sealed SAA containers to your licensed Treatment, Storage, and Disposal Facility (TSDF) partner.
Solvent Dissolution: The TSDF will dissolve or mix the solid waste with a highly combustible, clean-burning solvent[4].
High-Temperature Combustion & Scrubbing: The mixture is injected into a chemical incinerator.
Causality: Combustion of this specific molecule will generate toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. Therefore, the incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize these gases into harmless salts before atmospheric venting[4].
System Validation: Cross-reference your laboratory's initial waste manifest with the TSDF's final Certificate of Destruction to close the chain of custody.
Protocol C: Spill Response and Decontamination
Immediate Isolation: Evacuate personnel from the immediate vicinity to prevent inhalation of the STOT SE 3 respiratory irritant dust[1].
PPE Donning: Responders must wear double nitrile gloves, ANSI-approved splash goggles, and a P100/N95 particulate respirator.
Dust Suppression: Lightly mist the spilled solid with water (using a spray bottle) to suppress aerosolization. Caution: Do not flood the area, as this will spread the acidic solution.
Mechanical Collection: Use a non-sparking, anti-static plastic scoop to transfer the dampened powder into a hazardous waste bag.
Chemical Decontamination: Wash the affected surface with a mild, slightly alkaline detergent solution to neutralize residual trace acid, followed by a Deionized (DI) water rinse. Collect all wash water into the aqueous hazardous waste stream.
System Validation: After decontamination, wipe the surface with a pH indicator strip moistened with DI water. A pH reading of 6.5–7.5 validates that the acidic residue has been successfully neutralized and removed.
References
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste
Source: Electronic Code of Federal Regulations (eCFR) / U.S. Environmental Protection Agency
URL: [Link]
Title: Guidelines: Handling and Disposal of Chemicals
Source: Purdue University Radiological and Environmental Management
URL: [Link]
Personal protective equipment for handling 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a comprehensive, self-validating system of risk mitigation. 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride—der...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a comprehensive, self-validating system of risk mitigation. 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride—derived from its free base (CAS: 21056-78-0)—is an invaluable pyrazole building block utilized extensively in drug discovery and medicinal chemistry (1)[1]. However, its physical state as a dihydrochloride salt introduces highly specific handling challenges that require precise operational controls.
Hazard Profiling & Mechanistic Causality
Before selecting Personal Protective Equipment (PPE), we must understand the physical chemistry of the compound. Amine dihydrochlorides are typically hygroscopic powders. When aerosolized dust contacts the moisture of human mucous membranes or sweat, the salt rapidly dissolves. This releases protonated amines and chloride ions, causing an immediate, localized drop in pH that damages tissue (2)[2].
Nitrile gloves (≥0.11mm), Lab coat with knit cuffs
Serious Eye Irritation
H319
Osmotic/pH shock to corneal tissue
Tight-fitting chemical splash goggles
STOT (Respiratory)
H335
Aerosolization of hygroscopic micro-particulates
Class II Fume Hood or N95/P100 Respirator
Acute Toxicity (Oral)
H302
Systemic absorption via accidental ingestion
Strict hygiene, wet-wipe decontamination
The PPE Matrix (A Self-Validating System)
To combat these specific hazards, we employ a layered PPE strategy designed to eliminate single points of failure:
Eye/Face Protection: Standard safety glasses are insufficient for fine powders. You must use tight-fitting chemical splash goggles . Causality: Goggles form a physical seal against the face, preventing airborne micro-particulates from bypassing the lenses and causing severe osmotic shock to the cornea.
Hand Protection:Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides excellent resistance to incidental contact with solid salts. Critical Rule: When preparing solutions (e.g., dissolving the salt in DMSO or Methanol), double-gloving is mandatory. Organic solvents act as rapid carriers, transporting dissolved hazardous solutes through compromised glove barriers in seconds.
Body Protection: A fully buttoned, flame-retardant lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging into the powder and eliminate exposed skin at the wrist interface.
Respiratory Protection: All open-container operations must be conducted inside a Class I/II Fume Hood . If a hood is unavailable (e.g., during bulk transfer or spill cleanup), an N95 or P100 particulate respirator is non-negotiable to block the inhalation of aerosolized dust (3)[3].
Operational Workflow & Experimental Protocol
Fig 1. SOP and Spill Response Workflow for Amine Dihydrochloride Handling.
Protocol: Safe Weighing and Dissolution
Environmental Preparation: Verify the fume hood face velocity is between 80-100 fpm. Place a static-dissipative mat on the work surface. Causality: Dihydrochloride powders hold static charges, causing them to "jump" from spatulas, leading to contamination and exposure.
PPE Verification: Don the required lab coat, goggles, and double nitrile gloves.
Container Acclimation: Bring the sealed chemical vial to room temperature before opening. Causality: Opening cold vials causes atmospheric condensation, which degrades the hygroscopic salt.
Anti-Static Weighing: Use a grounded, anti-static U-shaped weighing boat. Avoid standard flat weighing papers, which offer no containment against hood drafts. Transfer the powder using a micro-spatula.
In-Hood Transfer: Transfer the weighed solid directly into the destination reaction flask inside the fume hood. Never transport open powder containers across the laboratory.
Solubilization: Slowly add the designated solvent. Causality: Solubilization of salts can be mildly exothermic; slow addition prevents solvent flash-boiling and subsequent pressure buildup.
Spill Response and Disposal Plan
A robust safety system requires a definitive plan for operational failure.
Spill Response (The Wet-Wipe Method): If a powder spill occurs, do NOT sweep . Sweeping aerosolizes the hazardous dust. Instead, cover the powder with an absorbent pad, gently wet it with water (or a 10% IPA/water mixture to break surface tension), and wipe inward. Place all contaminated wipes into a sealed hazardous waste bag.
Waste Segregation: Because this compound contains chloride counterions, any organic solutions (e.g., dissolved in Methanol or DMSO) MUST be routed to Halogenated Organic Waste . Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions or toxic gas release during incineration.
Thermal Decomposition Hazards: In the event of a laboratory fire, amine dihydrochlorides decompose to release toxic Nitrogen Oxides (NOx), Carbon Monoxide (CO), and corrosive Hydrogen Chloride (HCl) gas (4)[4]. Ensure local fire suppression systems are compatible with water spray or CO2.